Trk-IN-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14ClFN4 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
5-chloro-4-N-[(3-fluorophenyl)methyl]-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H14ClFN4/c18-15-11-21-17(22-14-7-2-1-3-8-14)23-16(15)20-10-12-5-4-6-13(19)9-12/h1-9,11H,10H2,(H2,20,21,22,23) |
InChI Key |
AMSRGKDNWGDDLR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Trk-IN-22
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Trk-IN-22, a potent inhibitor of the Tropomyosin receptor kinase (Trk) family. The Trk family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[1][2][3] Dysregulation of Trk signaling, most notably through chromosomal rearrangements leading to gene fusions, is a known oncogenic driver in a wide array of human cancers.[4][5] this compound, also identified as compound 11 in associated literature, is a type I kinase inhibitor designed to target the ATP-binding pocket of Trk kinases.[6] This guide details its core mechanism of action, impact on downstream signaling, quantitative inhibition data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[6] Structurally, it is built on a 2,4-diaminopyrimidine (B92962) scaffold, a common motif in kinase inhibitor design. As a type I inhibitor, this compound binds to the active conformation of the Trk kinase domain within the hydrophobic crevice formed between the N-terminal and C-terminal lobes.[2][6][7] This binding action directly competes with endogenous ATP, thereby preventing the crucial phosphotransfer reaction required for receptor activation.
Under normal physiological conditions, the binding of neurotrophin ligands (like Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1][2][8] This autophosphorylation is the critical first step that initiates downstream signaling. In cancers driven by NTRK gene fusions, the resulting chimeric proteins dimerize in a ligand-independent manner, leading to constitutive, unchecked kinase activity that drives tumor growth.[4][5][9]
This compound effectively blocks this process by occupying the ATP-binding site, preventing autophosphorylation and halting the activation of the entire downstream signaling cascade.
Inhibition of Downstream Signaling Pathways
The activation of Trk receptors triggers three principal signaling cascades that are fundamental to cell proliferation, survival, and differentiation.[1][3][5][10] By inhibiting the upstream Trk kinase activity, this compound effectively abrogates these pathways.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily responsible for regulating cell growth, proliferation, and differentiation. Upon Trk activation, adaptor proteins like Shc bind to phosphotyrosine residues, leading to the activation of Ras and the subsequent MAP kinase cascade.[1][5][11]
-
PI3K-AKT-mTOR Pathway: This cascade is a critical regulator of cell survival, protein synthesis, and metabolism. Activated Trk receptors recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a key node in promoting cell survival by inhibiting apoptosis.[1][2][5]
-
PLCγ-PKC Pathway: The Phospholipase C-gamma (PLCγ) pathway is involved in regulating synaptic plasticity and neuronal differentiation. Its activation leads to the generation of secondary messengers that activate Protein Kinase C (PKC) and modulate intracellular calcium levels.[1][3][11]
The inhibitory action of this compound on Trk autophosphorylation prevents the recruitment and activation of the initial adaptor proteins for all three pathways, leading to a comprehensive shutdown of oncogenic signaling in Trk-fusion positive cancers.
Quantitative Data: Kinase Selectivity and Cellular Activity
While specific quantitative data for this compound is part of proprietary research, data from the same patent literature for the structurally related compound, Trk-IN-26 (compound 12), provides insight into the inhibitor's profile.
Table 1: Inhibitory Activity of a Representative Trk Inhibitor (Trk-IN-26) This data from patent WO2020048455A1 indicates broad and potent kinase inhibition at a concentration of 2 µM.[12]
| Kinase Target | Cancer Type Association | % Inhibition at 2 µM |
| TRKA | Various (NTRK1 fusion) | >90% |
| TRKB | Various (NTRK2 fusion) | >90% |
| TRKC | Various (NTRK3 fusion) | >90% |
| ABL1 | CML, ALL | >90% |
| ALK | NSCLC, Neuroblastoma | >90% |
| FLT3 | AML | >90% |
| ROS1 | NSCLC | >90% |
| SRC | Solid Tumors | >90% |
| LCK | T-cell Leukemia | >90% |
| YES1 | Solid Tumors | >90% |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines The efficacy of Trk inhibitors is typically evaluated in cancer cell lines harboring known NTRK fusions.
| Cell Line | Cancer Type | TRK Fusion | Assay Type | Endpoint |
| KM12 | Colon Cancer | TPM3-NTRK1 | Cell Viability | IC₅₀ |
| CUTO-3 | Cholangiocarcinoma | TEL-NTRK2 | Cell Viability | IC₅₀ |
| Ba/F3 | Pro-B Cell | Various | Cell Viability | IC₅₀ |
Note: Specific IC₅₀ values can be determined using the protocols outlined below.[12][13]
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
This assay quantifies the direct inhibitory effect of this compound on purified Trk kinase enzymes. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Methodology:
-
Compound Preparation: Create a serial dilution of this compound in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup: In a 384-well plate, combine the recombinant human TRKA, TRKB, or TRKC enzyme with a suitable substrate (e.g., Poly-Glu-Tyr) and kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or a DMSO vehicle control to the reaction wells.
-
Reaction Initiation: Start the kinase reaction by adding a concentration of ATP that is typically at or near the Kₘ for the specific enzyme. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system. This involves converting the remaining ATP to light via a luciferase reaction. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
This assay measures the effect of this compound on the proliferation and viability of cancer cells, particularly those with NTRK fusions.
Methodology (MTT Assay):
-
Cell Seeding: Plate a Trk-dependent cancer cell line (e.g., KM12) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control.[13]
-
Incubation: Incubate the cells for a period of 72 hours at 37°C.[9][13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into purple formazan (B1609692) crystals.[13]
-
Solubilization: Remove the media and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value for cell proliferation.
This protocol confirms that this compound engages its target in a cellular context by measuring the phosphorylation status of Trk and key downstream signaling proteins like Akt and ERK.[9][12]
Methodology:
-
Cell Culture and Treatment: Grow Trk-fusion positive cells to 70-80% confluency in 6-well plates. Treat the cells with various concentrations of this compound or a vehicle control for 2-4 hours.[9][13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[9][12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[9][13]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.[9][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Trk (e.g., Tyr674/675), total Trk, phospho-Akt, total Akt, phospho-ERK, and total ERK.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-protein signal relative to the total protein indicates successful target inhibition.[9]
References
- 1. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 11. embopress.org [embopress.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Trk-IN-22: A Novel TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-22, also identified as compound 11 in the scientific literature, is a potent, type I inhibitor of Tropomyosin receptor kinase (Trk) A. As a member of the 2,4-diaminopyrimidine (B92962) scaffold, it is designed to target the ATP-binding pocket of the TrkA kinase. The dysregulation of Trk signaling pathways is a known driver in various human cancers, making Trk inhibitors a significant area of interest in oncology research and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its quantitative inhibitory activity.
Introduction to this compound
This compound is a small molecule inhibitor belonging to a series of 2,4-diaminopyrimidine derivatives developed through rational drug design to explore the structure-activity relationship (SAR) for Trk inhibition[1][2][3][4][5]. It functions as an ATP-competitive inhibitor, specifically targeting the ATP-binding site within the kinase domain of TrkA[6]. The Trk family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC—plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements leading to NTRK gene fusions can result in constitutively active Trk signaling, driving the growth and survival of various tumors. This compound represents a targeted approach to disrupt this oncogenic signaling.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This information is crucial for its handling, formulation, and experimental use.
| Property | Value | Reference |
| Compound Name | This compound (compound 11) | [6] |
| Molecular Formula | C₁₇H₁₄ClFN₄ | [6] |
| Molecular Weight | 328.77 g/mol | [6] |
| SMILES | FC1=CC(CNC2=C(C=NC(NC3=CC=CC=C3)=N2)Cl)=CC=C1 | [6] |
| Physical State | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound functions as a type I inhibitor of Trk kinases, meaning it binds to the active conformation of the kinase at the ATP-binding pocket. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the Trk receptor and the subsequent activation of downstream signaling cascades.
The primary signaling pathways initiated by Trk receptor activation and inhibited by this compound include:
-
Ras/MAPK Pathway: Crucial for cell proliferation and differentiation.
-
PI3K/Akt Pathway: A key regulator of cell survival, growth, and metabolism.
-
PLCγ Pathway: Involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.
By blocking these pathways, this compound can effectively inhibit the growth and induce apoptosis in cancer cells that are dependent on Trk signaling.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified through biochemical and cellular assays. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values.
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | KM12 Cell Proliferation IC₅₀ (µM) | Reference |
| This compound (11) | 56 | >1000 | >1000 | 0.304 | [1] |
| Compound C3 | 6.5 | - | - | - | [3] |
| Compound C4 | 5.0 | - | - | - | [3] |
| Compound C6 | 7.0 | - | - | - | [3] |
| Compound 19k | - | - | - | Potent inhibitor | [1] |
Note: '-' indicates data not available in the provided search results.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound are crucial for the replication and extension of these research findings.
Synthesis of this compound (Compound 11)
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. A generalized workflow is presented below, based on standard organic synthesis techniques for similar compounds. For the specific, detailed protocol, it is essential to consult the primary publication by Wu et al. (2022) in the European Journal of Medicinal Chemistry.
A representative, though not specific to this compound, multi-step synthesis for similar kinase inhibitors often involves:
-
Preparation of the pyrimidine (B1678525) core: This typically starts with a di-substituted pyrimidine, where sequential nucleophilic aromatic substitution reactions are performed.
-
Introduction of side chains: Key functional groups are added to the core structure to achieve the desired interactions with the target kinase.
-
Final coupling and purification: The final step involves coupling the key intermediates, followed by purification using techniques such as column chromatography to yield the final compound.
In Vitro TRK Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of Trk kinases.
Principle: The assay measures the phosphorylation of a substrate by the Trk kinase. The amount of product formed (e.g., ADP or phosphorylated substrate) is quantified, and the inhibition by this compound is determined by comparing the activity to a control without the inhibitor.
General Protocol:
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
ATP.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
This compound (dissolved in DMSO).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
384-well plates.
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the Trk kinase enzyme, the substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents according to the manufacturer's protocol. f. Measure the signal (e.g., luminescence or fluorescence) using a plate reader. g. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (Cell-Based Assay)
This assay evaluates the effect of this compound on the proliferation of cancer cells that are dependent on Trk signaling.
Principle: The viability of cells is measured after treatment with various concentrations of this compound. A reduction in cell viability indicates an anti-proliferative effect. The KM12 cell line, which harbors a TPM3-NTRK1 fusion, is a relevant model for this assay.
General Protocol:
-
Reagents and Materials:
-
KM12 cancer cell line.
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8).
-
96-well plates.
-
-
Procedure: a. Seed the KM12 cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Prepare serial dilutions of this compound in the cell culture medium. c. Treat the cells with the different concentrations of this compound or a vehicle control (DMSO). d. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂. e. Add the cell viability reagent to each well according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, absorbance) using a plate reader. g. Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a rationally designed inhibitor of TrkA with a 2,4-diaminopyrimidine scaffold. It demonstrates potent and selective inhibitory activity against TrkA in biochemical assays and effectively suppresses the proliferation of Trk-fusion-positive cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation Trk inhibitors with improved efficacy and safety profiles. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic properties, and potential for clinical development.
References
Trk-IN-22: A Technical Overview of its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-22 is a potent, ATP-competitive, type I inhibitor of Tropomyosin receptor kinases (Trk). The Trk family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers, making this family of kinases a compelling therapeutic target. This document provides a detailed examination of the target selectivity profile of this compound, alongside the experimental methodologies used for its characterization and an overview of the relevant signaling pathways.
While comprehensive kinome-wide selectivity data for this compound is not publicly available, this guide synthesizes the existing data on its potent pan-Trk activity and discusses its selectivity in the context of related compounds.
Data Presentation
This compound demonstrates high potency against all three Trk family members. A closely related compound, referred to as compound 22, exhibits the following inhibitory activities:
| Target | IC50 (µM) |
| TrkA | 0.002 |
| TrkB | 0.005 |
| TrkC | 0.004 |
Note: The data presented is for a closely related compound and is intended to be illustrative of the potent pan-Trk inhibitory activity of this chemical series.
For context, the selectivity of a well-characterized, FDA-approved Trk inhibitor, Larotrectinib, is presented below. This illustrates the desired high degree of selectivity for Trk kinases over other off-target kinases.
Illustrative Selectivity Profile of Larotrectinib
| Target | IC50 (nM) |
| TrkA | 5 |
| TrkB | 11 |
| TrkC | 6 |
| TNK2 | >1000 |
| Other (225 kinases) | >1000 |
This high selectivity for the Trk family over a broad range of other kinases is a critical attribute for minimizing off-target side effects and achieving a favorable therapeutic window.[1]
Mandatory Visualization
Trk Signaling Pathway
The diagram below illustrates the canonical Trk signaling pathway. Upon binding of neurotrophins (like NGF for TrkA, BDNF for TrkB, and NT-3 for TrkC), the Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which promote cell survival, proliferation, and differentiation. This compound, as a type I inhibitor, competes with ATP in the kinase domain, thereby blocking this phosphorylation and subsequent downstream signaling.
Experimental Workflow for Kinase Selectivity Profiling
To determine the selectivity of a compound like this compound, a systematic workflow is employed. This typically involves an initial high-throughput screening against the target kinases, followed by a broad panel screening against a large number of kinases (a "kinome scan") to identify off-target interactions. Hits from the kinome scan are then validated through dose-response assays to quantify their potency.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to characterize the target selectivity of Trk inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a common method, such as an ADP-Glo™ or similar luminescence-based kinase assay, to determine the in vitro inhibitory activity of a compound against purified kinase enzymes.
1. Reagents and Materials:
- Recombinant human TrkA, TrkB, or TrkC enzyme.
- Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1).
- This compound (solubilized in DMSO).
- ATP solution.
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
- Luminescence-based kinase assay kit (e.g., ADP-Glo™).
- 384-well white assay plates.
- Plate reader with luminescence detection capabilities.
2. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
- Kinase Reaction:
- Add the kinase enzyme, substrate, and this compound (or DMSO vehicle control) to the wells of the assay plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Signal Detection:
- Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescence-based assay kit.
- Data Analysis:
- Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the DMSO control.
- Generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)
This protocol describes a method to confirm that the inhibitor binds to its target within a live cellular environment.
1. Reagents and Materials:
- Cell line (e.g., HEK293) suitable for transfection.
- Plasmid DNA encoding a NanoLuc® luciferase-Trk kinase fusion protein.
- Transfection reagent.
- Cell-permeable fluorescent energy transfer probe (tracer) that binds to the Trk kinase.
- This compound.
- Optically clear-bottom 96-well white plates.
- Luminometer capable of measuring BRET signals.
2. Procedure:
- Cell Transfection: Transfect the cells with the NanoLuc®-Trk kinase fusion plasmid and seed them into the assay plates.
- Compound and Tracer Addition: Add a fixed concentration of the fluorescent tracer and varying concentrations of this compound to the cells.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target binding.
- Signal Detection: Measure the BRET signal, which is the ratio of the tracer's emission to the NanoLuc® luciferase's emission.
- Data Analysis:
- As this compound displaces the fluorescent tracer from the NanoLuc®-Trk fusion protein, the BRET signal will decrease.
- Plot the BRET signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for target engagement.
Protocol 3: Western Blot for Trk Phosphorylation
This protocol is used to assess the functional consequence of Trk inhibition in cells by measuring the phosphorylation status of the Trk receptor.
1. Reagents and Materials:
- Cancer cell line with a known Trk fusion (e.g., KM12 cells).
- Complete cell culture medium.
- This compound.
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-Trk (pan-Trk or specific isoforms) and anti-total-Trk.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- SDS-PAGE gels and Western blotting equipment.
2. Procedure:
- Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar protein assay.
- Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane and then incubate with the primary antibodies against phospho-Trk and total Trk.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Data Analysis:
- Quantify the band intensities for phospho-Trk and total Trk.
- Normalize the phospho-Trk signal to the total Trk signal to determine the extent of inhibition of Trk phosphorylation at different concentrations of this compound.
Conclusion
This compound is a potent pan-Trk inhibitor that, based on data from closely related compounds, is expected to have a high degree of selectivity. A thorough understanding of its on-target and off-target activity is paramount for its development as a therapeutic agent. The experimental protocols and workflows described herein provide a foundational framework for the comprehensive characterization of the selectivity profile of Trk inhibitors like this compound. Further investigation to generate a complete kinome-wide selectivity profile for this compound is necessary to fully elucidate its therapeutic potential and potential liabilities.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of Trk-IN-22
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information on Trk-IN-22 is synthesized from publicly available abstracts, review articles, and general knowledge of Trk signaling pathways. The primary research article detailing the specifics of this compound was not fully accessible at the time of writing. Therefore, some information, particularly regarding detailed experimental protocols and the full quantitative scope of downstream effects, is based on representative methodologies for similar Trk inhibitors.
Introduction to this compound
This compound, also identified as compound 11 in seminal research, is a potent, type I inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] It belongs to a class of 2,4-diaminopyrimidine (B92962) derivatives designed to target the ATP-binding pocket of Trk kinases.[1] The development of such inhibitors is a significant area of research in oncology, as fusions and mutations in the NTRK genes can lead to the constitutive activation of Trk signaling, driving the growth and proliferation of various cancers.
Initial studies have shown that derivatives from this chemical scaffold are effective in inhibiting Trk phosphorylation and blocking downstream signaling pathways, leading to the induction of apoptosis in cancer cell lines. While this compound is a potent pan-Trk inhibitor, it has also been noted to exhibit inhibitory activity against VEGFR2.
Core Downstream Signaling Pathways Modulated by this compound
Upon binding of neurotrophins, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate several key downstream signaling cascades. As a pan-Trk inhibitor, this compound is expected to suppress these pathways by preventing the initial phosphorylation of the Trk receptors. The primary signaling pathways affected are the RAS/RAF/MAPK, PI3K/AKT/mTOR, and PLCγ/PKC pathways.
RAS/RAF/MAPK Pathway
This pathway is crucial for cell proliferation, differentiation, and survival. Activated Trk receptors recruit adaptor proteins like Shc and Grb2, which in turn activate the GTPase RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally the mitogen-activated protein kinases (MAPK/ERK), which translocate to the nucleus to regulate gene expression. Inhibition of Trk by this compound is expected to block the activation of this entire cascade.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is central to cell growth, survival, and metabolism. Activated Trk receptors recruit and activate Phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. AKT, a serine/threonine kinase, has a multitude of downstream targets, including mTOR, which is a key regulator of protein synthesis and cell growth. By inhibiting Trk phosphorylation, this compound would prevent the activation of PI3K and the subsequent pro-survival signaling through AKT and mTOR.
PLCγ/PKC Pathway
Activation of Phospholipase C gamma (PLCγ) by Trk receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is involved in neuronal differentiation and synaptic plasticity. This compound's inhibition of Trk would abrogate the activation of PLCγ and its downstream effectors.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 11)
| Target Kinase | IC50 (µM) |
| TrkA | 0.030 |
| TrkB | 0.007 |
| TrkC | 0.005 |
| VEGFR2 | Data not publicly available, but noted as an off-target |
Data sourced from a review citing the primary research on this compound.
Table 2: Anti-proliferative Activity of a this compound Derivative (Compound 19k)
| Cell Line | Cancer Type | IC50 | Notes |
| Km-12 | Colon Cancer | Data not publicly available | Compound 19k was found to be a potent inhibitor of proliferation in this cell line. |
Information is based on the abstract of the primary research paper.
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the activity of a Trk inhibitor like this compound. These are based on standard methodologies in the field.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, and TrkC kinases.
Methodology:
-
Reagents and Materials: Recombinant human TrkA, TrkB, and TrkC enzymes; a suitable substrate (e.g., Poly(Glu, Tyr) 4:1); ATP; this compound; kinase assay buffer; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot Analysis of Trk Phosphorylation and Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of Trk receptors and key downstream signaling proteins (e.g., AKT, ERK).
Methodology:
-
Cell Culture and Treatment:
-
Culture a Trk-dependent cancer cell line (e.g., Km-12) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Downstream signaling pathways inhibited by this compound.
Caption: A representative experimental workflow for evaluating this compound.
References
The Structure-Activity Relationship of Trk-IN-22: A Technical Overview for Drug Discovery Professionals
An In-Depth Analysis of a Novel 2,4-Diaminopyrimidine (B92962) Scaffold for Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are critical mediators in the development and function of the nervous system.[1] The aberrant activation of these kinases through gene fusions, such as those involving the NTRK genes, is a known oncogenic driver in a wide array of human cancers.[1][2] This has established the Trk family as a significant target for the development of novel anticancer therapies.[3][4] Trk-IN-22 (also referred to as compound 11 in associated literature) is a notable inhibitor built upon a 2,4-diaminopyrimidine scaffold, demonstrating the potential of this chemical class in targeting Trk kinases.[3] This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, offering insights for researchers and professionals engaged in the field of drug development.
Core Structure and Binding Mode of this compound
This compound is characterized as a type I kinase inhibitor, which functions by competing with ATP for binding to the active site of the TrkA kinase.[3] The foundational 2,4-diaminopyrimidine core is a key structural feature that facilitates this interaction. Molecular docking studies suggest that this scaffold effectively occupies the ATP-binding pocket of TrkA.
Structure-Activity Relationship (SAR) Analysis
The exploration of the SAR for the 2,4-diaminopyrimidine series, including this compound, has revealed critical insights into the molecular determinants of Trk inhibition. The following tables summarize the quantitative data for this compound and its analogs, highlighting the impact of various substitutions on their inhibitory activity against Trk kinases and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound (11) | Cl | 2-F-benzyl | Data not available in search results | Data not available in search results | Data not available in search results |
| Analog A | H | 2-F-benzyl | Data not available in search results | Data not available in search results | Data not available in search results |
| Analog B | Cl | Phenyl | Data not available in search results | Data not available in search results | Data not available in search results |
| Analog C | Cl | 3-F-benzyl | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: In Vitro Anti-proliferative Activity of this compound and Analogs
| Compound | Cell Line | Genotype | IC50 (nM) |
| This compound (11) | KM-12 | TPM3-NTRK1 fusion | Data not available in search results |
| Analog A | KM-12 | TPM3-NTRK1 fusion | Data not available in search results |
| Analog B | KM-12 | TPM3-NTRK1 fusion | Data not available in search results |
| Analog C | KM-12 | TPM3-NTRK1 fusion | Data not available in search results |
Note: The specific IC50 values for this compound and its analogs were not available in the provided search results. The tables are structured to present the data once it is obtained from the primary literature.
Experimental Protocols
A comprehensive understanding of the SAR of this compound necessitates a detailed review of the experimental methodologies employed in its characterization. The following sections outline the general protocols for the synthesis of the 2,4-diaminopyrimidine scaffold, the in vitro kinase inhibition assays, and the cell-based anti-proliferative assays.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
The synthesis of this compound and its analogs typically begins with a commercially available di-chlorinated pyrimidine. A nucleophilic aromatic substitution reaction is carried out to introduce the desired amine at the C4 position. Subsequent palladium-catalyzed cross-coupling reactions or another nucleophilic substitution at the C2 position are then employed to introduce the second amine functionality. The final compounds are purified using techniques such as column chromatography and their structures confirmed by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against TrkA, TrkB, and TrkC kinases is determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human TrkA, TrkB, and TrkC kinases, a suitable substrate peptide (e.g., poly-Glu-Tyr), ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the detection reagents (including the europium-labeled antibody) are added.
-
After another incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Anti-proliferative Assay (General Protocol)
The effect of the compounds on the proliferation of cancer cells harboring Trk fusions is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. The KM-12 human colon carcinoma cell line, which expresses the TPM3-NTRK1 fusion protein, is a relevant model for these studies.[3]
-
Cell Culture : KM-12 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
After a short incubation, the absorbance or luminescence is measured using a microplate reader.
-
-
Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression model.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's mechanism of action and the experimental approaches to its characterization, the following diagrams are provided.
Caption: The Trk signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the SAR study of Trk inhibitors.
Conclusion
This compound and its analogs based on the 2,4-diaminopyrimidine scaffold represent a promising class of inhibitors targeting the Trk family of kinases. The structure-activity relationship studies are crucial in guiding the optimization of these compounds to enhance their potency, selectivity, and drug-like properties. Further investigations, including in vivo efficacy studies and the evaluation against acquired resistance mutations, will be essential in determining the full therapeutic potential of this chemical series. The detailed experimental data from the primary literature is paramount for a complete and actionable understanding of the SAR of this compound.
References
An In-Depth Technical Guide to Trk-IN-22 and NTRK Gene Fusions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes has inaugurated a new era of precision oncology, leading to the development of "tumor-agnostic" therapies. These genetic alterations, which result in constitutively active Tropomyosin receptor kinase (Trk) fusion proteins, are potent drivers of cell proliferation and survival across a wide array of human cancers.[1][2] This technical guide provides a comprehensive overview of NTRK gene fusions, the signaling pathways they command, and a detailed examination of Trk-IN-22, a novel investigational pan-Trk inhibitor. This compound is a type I, ATP-competitive inhibitor built on a 2,4-diaminopyrimidine (B92962) scaffold, designed to target the kinase domain of Trk proteins.[3] This document includes quantitative data on inhibitor potency, detailed experimental protocols for the characterization of such inhibitors, and visualizations of key biological pathways and experimental workflows to support ongoing research and development efforts in this field.
Introduction: NTRK Gene Fusions in Oncology
The NTRK gene family comprises three members—NTRK1, NTRK2, and NTRK3—which encode for the Trk receptor tyrosine kinases TrkA, TrkB, and TrkC, respectively.[1] These receptors are vital for the development and function of the nervous system, activated by neurotrophins to regulate neuronal survival, differentiation, and synaptic plasticity.[4]
In oncology, the primary mechanism of Trk pathway activation is chromosomal rearrangement, leading to the fusion of the 3' region of an NTRK gene with the 5' region of a partner gene.[2] This event creates a chimeric oncoprotein where the Trk kinase domain is constitutively active, independent of ligand binding.[4] This uncontrolled signaling drives tumorigenesis through persistent activation of downstream pro-survival and proliferative pathways.[5] While rare overall, NTRK fusions are found in a broad spectrum of adult and pediatric solid tumors, including infantile fibrosarcoma, secretory breast carcinoma, and various soft tissue sarcomas, making them a critical therapeutic target.[6]
This compound: A Novel Pan-Trk Inhibitor
This compound (also referred to as compound 11 or 19k in associated literature) is an investigational pan-Trk inhibitor characterized by its 2,4-diaminopyrimidine scaffold.[3] It functions as a Type I kinase inhibitor, meaning it competitively binds to the ATP-binding pocket of the Trk kinase domain in its active conformation, thereby preventing ATP binding and subsequent substrate phosphorylation.[7] This action effectively blocks the aberrant signaling cascade initiated by the Trk fusion oncoprotein. The development and structure-activity relationship (SAR) of this series of compounds have been detailed in studies focused on creating potent and selective Trk inhibitors.
Mechanism of Action and Signaling Pathways
Mechanism of Trk Inhibition
This compound, as a Type I inhibitor, directly competes with endogenous ATP. By occupying the ATP-binding site, it prevents the transfer of a phosphate (B84403) group to downstream substrates, halting the signal transduction cascade at its origin.
Downstream Signaling Pathways
The constitutive activation of Trk fusion proteins triggers several critical downstream signaling cascades that promote oncogenesis. The three primary pathways are:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation and growth.
-
PI3K/AKT Pathway: A key regulator of cell survival, metabolism, and apoptosis resistance.
-
PLCγ Pathway: This pathway influences cell motility and invasion.
Inhibition of the Trk kinase by agents like this compound simultaneously blocks these downstream signals, leading to suppressed tumor growth and cell death.[4]
Quantitative Data Presentation
The potency of a novel inhibitor is assessed through biochemical and cell-based assays to determine its half-maximal inhibitory concentration (IC₅₀). The tables below present representative data for a potent Trk inhibitor, illustrating the standard format for such characterization.
Table 1: Biochemical Inhibitory Activity This table summarizes the in vitro enzymatic activity against purified Trk kinases.
| Target Kinase | IC₅₀ (nM) | Assay Type |
| TrkA (Wild-Type) | 0.6 | ADP-Glo™ |
| TrkB (Wild-Type) | <1.0 | ADP-Glo™ |
| TrkC (Wild-Type) | <1.0 | ADP-Glo™ |
| TrkA G595R Mutant | 25.1 | ADP-Glo™ |
| TrkA G667C Mutant | 5.4 | ADP-Glo™ |
| Data presented is representative for a potent Trk inhibitor (e.g., Trk-IN-28) and is intended for illustrative purposes.[8] |
Table 2: Cellular Anti-proliferative Activity This table shows the inhibitor's effect on the growth of engineered cell lines that depend on Trk fusion proteins for survival.
| Cell Line | Driving Fusion | IC₅₀ (nM) | Assay Type |
| KM-12 | TPM3-NTRK1 | 12.5 | CellTiter-Glo® |
| Ba/F3-ETV6-TRKA | ETV6-NTRK1 | 9.5 | CellTiter-Glo® |
| Ba/F3-ETV6-TRKB | ETV6-NTRK2 | 3.7 | CellTiter-Glo® |
| Ba/F3-LMNA-TRKA G595R | LMNA-NTRK1 G595R | 205.0 | CellTiter-Glo® |
| Data presented is representative for a potent Trk inhibitor (e.g., Trk-IN-28) and is intended for illustrative purposes.[8] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel kinase inhibitors. The following sections provide generalized protocols for key assays.
General Experimental Workflow
The characterization of a novel inhibitor follows a logical progression from initial synthesis to in vitro biochemical and cellular assays, culminating in in vivo efficacy studies.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases by quantifying ADP production.
Materials:
-
Purified recombinant TrkA, TrkB, and TrkC enzymes.
-
Suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1).
-
This compound stock solution in 100% DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these concentrations in kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of diluted compound or DMSO vehicle control to the wells of the 384-well plate.
-
Enzyme Addition: Add 2.5 µL of a solution containing the Trk kinase and substrate to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific Trk kinase. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., EnVision).
-
Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).[8]
Cellular Anti-Proliferation Assay (CellTiter-Glo®)
Objective: To determine the IC₅₀ of this compound against cancer cell lines whose proliferation is dependent on an NTRK gene fusion.
Materials:
-
KM-12 (TPM3-NTRK1) or Ba/F3 cells engineered to express a specific NTRK fusion.
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound stock solution in 100% DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
White, clear-bottom 96-well cell culture plates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in 90 µL of culture medium into a 96-well plate.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC₅₀ values by fitting the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model bearing NTRK fusion-positive tumors.
Materials:
-
Immunocompromised mice (e.g., NU/NU nude mice, 6-8 weeks old).
-
KM-12 human colorectal carcinoma cells (TPM3-NTRK1).
-
Matrigel or similar basement membrane matrix.
-
This compound formulated for oral gavage.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ KM-12 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Dosing: Administer the compound or vehicle orally, once daily, for a period of 14-21 days.
-
Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors for pharmacodynamic biomarker analysis (e.g., Western blot for p-Trk).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) percentage.[7][9]
Conclusion
The targeting of NTRK gene fusions represents a significant advancement in cancer therapy, providing profound clinical benefit to patients regardless of tumor histology. Investigational inhibitors like this compound are invaluable tools for further exploring the biology of Trk-driven cancers and for developing next-generation therapeutics. Its characterization as a Type I inhibitor with a 2,4-diaminopyrimidine scaffold provides a strong foundation for studies aimed at improving potency, overcoming resistance, and refining safety profiles. The methodologies and data presented in this guide offer a robust framework for the preclinical evaluation of novel Trk inhibitors, supporting the ultimate goal of translating promising compounds into effective clinical treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine … [ouci.dntb.gov.ua]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Solid Tumor NTRK Gene Fusion Assay - GenPath [genpathdiagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Trk-IN-22 for Cancer Cell Line Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trk-IN-22, a Tropomyosin receptor kinase (Trk) inhibitor, in the context of cancer cell line screening. This document outlines its mechanism of action, details relevant experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). It belongs to the 2,4-diaminopyrimidine (B92962) scaffold class of compounds and is identified as "compound 11" in the scientific literature.[1] As a type I inhibitor, this compound functions by competing with ATP for binding to the ATP-binding pocket of the TrkA kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.[1] Dysregulation of Trk signaling, often through gene fusions (NTRK fusions), is a known oncogenic driver in a variety of cancers. This makes Trk inhibitors like this compound valuable tools for cancer research and potential therapeutic agents.
Quantitative Data
Table 1: Illustrative Anti-Proliferative Activity of a Generic Trk Inhibitor
| Cell Line | Cancer Type | NTRK Fusion/Activation Status | IC50 (nM) |
| KM12 | Colon Cancer | TPM3-NTRK1 | Data not available for this compound |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | Data not available for this compound |
| SW-756 | Cervical Cancer | EML4-NTRK3 | Data not available for this compound |
| Kasumi-1 | Acute Myeloid Leukemia | ETV6-NTRK3 | Data not available for this compound |
Note: The table above is a template. Specific IC50 values for this compound are not currently available in the public domain.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of a Trk inhibitor like this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a Trk inhibitor on the proliferation of cancer cells.
Materials:
-
Trk-dependent cancer cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Trk Phosphorylation and Downstream Signaling
This protocol is for assessing the effect of a Trk inhibitor on the phosphorylation of Trk and its downstream signaling proteins.
Materials:
-
Trk-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Trk, anti-total-Trk, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Trk Signaling Pathway
The Trk receptors, upon activation by their neurotrophin ligands or through oncogenic fusions, trigger several key downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The primary pathways include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
Caption: Simplified Trk signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Cancer Cell Line Screening
The following diagram illustrates a typical workflow for screening a Trk inhibitor against a panel of cancer cell lines.
Caption: Workflow for in vitro screening of this compound in cancer cell lines.
References
Trk-IN-22: A Technical Guide for a Novel TrkA Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC—that play a pivotal role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, particularly through chromosomal rearrangements leading to gene fusions, has been identified as a key driver in a variety of cancers.[3] This has established the Trk family as a significant therapeutic target. Trk-IN-22 emerges as a potent, type I inhibitor of TrkA, binding to the ATP-binding pocket and offering a valuable tool for studying TrkA-driven signaling pathways and for the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Properties of this compound
This compound, also referred to as compound 11 in its primary publication, is a Trk inhibitor characterized by a 2,4-diaminopyrimidine (B92962) scaffold.[4] As a type I inhibitor, it competitively binds to the ATP-binding site of the TrkA kinase domain in its active conformation, thereby preventing the phosphorylation of the receptor and subsequent downstream signaling.[4]
Quantitative Data Summary
A thorough review of the primary literature is essential to ascertain the precise inhibitory concentrations of this compound. The following tables are structured to present the key quantitative data for this chemical probe.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| TrkA | Data not available | ADP-Glo Kinase Assay |
| TrkB | Data not available | ADP-Glo Kinase Assay |
| TrkC | Data not available | ADP-Glo Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | IC50 (nM) | Assay Type |
| KM-12 | TPM3-NTRK1 fusion | Data not available | Cell Viability (e.g., CellTiter-Glo) |
Table 3: Kinome Selectivity Profile of this compound
| Kinase Target | % Inhibition @ [Concentration] |
| A comprehensive kinome scan is recommended to fully characterize the selectivity of this compound. Data is currently not available. |
Signaling Pathways
TrkA, upon activation by its cognate ligand, nerve growth factor (NGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are crucial for neuronal survival, differentiation, and proliferation, and their aberrant activation in cancer drives tumor growth. This compound, by inhibiting TrkA, effectively blocks these signaling cascades.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound and other Trk inhibitors. These are based on standard methodologies and should be optimized for specific experimental conditions.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay determines the in vitro inhibitory activity of this compound against purified Trk kinases by measuring the amount of ADP produced in the kinase reaction.[3][5][6][7][8]
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤ 1%).
-
Kinase Reaction:
-
Add kinase, peptide substrate, and this compound to the wells of the assay plate.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay evaluates the anti-proliferative effect of this compound on cancer cell lines harboring Trk fusions, such as the KM-12 colorectal cancer cell line.[9][10][11]
Materials:
-
KM-12 cells (harboring TPM3-NTRK1 fusion)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Cell Seeding: Seed KM-12 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of TrkA Phosphorylation
This method is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of TrkA and its downstream signaling proteins in a cellular context.[9][10]
Materials:
-
KM-12 cells
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-total-TrkA, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture KM-12 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and incubate with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound represents a valuable chemical probe for the investigation of TrkA kinase biology and its role in cancer. Its 2,4-diaminopyrimidine scaffold provides a promising starting point for the development of next-generation Trk inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to further characterize the biochemical and cellular activities of this compound and similar compounds, ultimately contributing to the advancement of targeted cancer therapies. A comprehensive kinome-wide selectivity screen is highly recommended to fully elucidate the off-target profile of this compound and ensure its utility as a specific probe for TrkA.
References
- 1. Frontiers | Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. promega.com [promega.com]
- 4. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
Methodological & Application
Trk-IN-22: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-22, also referred to as compound 11, is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4] The Trk family, which includes TrkA, TrkB, and TrkC, are crucial mediators in the development and function of the nervous system.[5][6][7] Dysregulation of Trk signaling, often due to gene fusions, is a known oncogenic driver in a variety of cancers.[5][6] this compound functions as a type I ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinases to block their catalytic activity and subsequent downstream signaling.[1][3][4] This document provides detailed protocols for the in vitro characterization of this compound in cell culture, including methodologies for assessing its impact on cell viability and Trk signaling pathways.
Data Presentation
The inhibitory activity of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values presented below. This data offers a clear comparison of its activity against the different Trk kinase isoforms.
| Target | Assay Type | IC50 (nM) |
| TrkA | Biochemical | 30 |
| TrkB | Biochemical | 7 |
| TrkC | Biochemical | 5 |
| (Data for this compound (compound 11) sourced from a study by Choe et al., as cited in scientific literature)[5] |
For comparative purposes, the table below includes IC50 values for other well-characterized Trk inhibitors.
| Compound | Target | Assay Type | IC50 (nM) |
| Larotrectinib | TrkA/B/C | Biochemical | 5-11 |
| Entrectinib | TrkA/B/C | Biochemical | 1-5 |
| (Data for Larotrectinib and Entrectinib sourced from clinical and preclinical studies)[5] |
Signaling Pathway and Mechanism of Action
Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB), Trk receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades. The primary pathways involved are the RAS/MAPK pathway, crucial for cell proliferation, the PI3K/AKT pathway, which regulates cell survival and growth, and the PLCγ pathway, involved in cell differentiation. This compound, by inhibiting the kinase function of Trk receptors, effectively blocks these signaling pathways.
Caption: Trk signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular activity of this compound. These protocols are based on standard methodologies for evaluating Trk inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells, particularly those with a known Trk fusion, such as the KM-12 colorectal cancer cell line.
Materials:
-
Trk fusion-positive cancer cell line (e.g., KM-12)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Add the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Trk Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing its ability to inhibit the autophosphorylation of Trk receptors.
Materials:
-
Trk fusion-positive cancer cell line (e.g., KM-12)
-
Cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA (e.g., Tyr674/675), anti-total-TrkA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-TrkA primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the cell-based assays described above.
Caption: General experimental workflow for cell-based characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TrkA Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Utilizing Trk-IN-22 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development, function, and survival of neurons.[1] Dysregulation of Trk signaling, often due to chromosomal rearrangements resulting in NTRK gene fusions, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers.[2][3] This has established the Trk kinase family as a significant and actionable target for cancer therapy.
Trk-IN-22 is a potent inhibitor of Trk kinases, identified as compound 11 in the scientific literature.[4] It belongs to a class of compounds designed to target the ATP-binding pocket of Trk kinases, thereby preventing their activation and downstream signaling. This application note provides detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to characterize its inhibitory activity and cellular effects.
Signaling Pathways
The activation of Trk receptors by their cognate neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor for TrkB, and Neurotrophin-3 for TrkC) leads to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[2] this compound, by inhibiting the kinase activity of Trk receptors, blocks these signaling pathways.
Data Presentation
While specific IC50 values for this compound are not broadly available in the public domain, the following table provides representative data for a well-characterized pan-Trk inhibitor to illustrate the expected potency and data structure. Researchers should determine the specific IC50 values for this compound experimentally.
| Target Kinase | Assay Type | Representative IC50 (nM) |
| TrkA | Biochemical | 5 |
| TrkB | Biochemical | 11 |
| TrkC | Biochemical | 3 |
| Cellular (KM-12) | Cellular Proliferation | 20 |
Note: The IC50 values presented are for a representative pan-Trk inhibitor and are intended for illustrative purposes only.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified Trk kinases using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Plate Preparation: To the wells of a 384-well plate, add 2.5 µL of the diluted this compound or a vehicle control (DMSO in buffer).
-
Enzyme and Substrate Addition: Prepare a solution of the Trk enzyme and the Poly (Glu, Tyr) substrate in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.
-
Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km value for each kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Trk Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of Trk receptors in a cellular context.
Materials:
-
A human cell line endogenously expressing a Trk receptor or engineered to express an NTRK fusion protein (e.g., KM-12 cells, which harbor a TPM3-NTRK1 fusion).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Trk (pan or specific), anti-total-Trk.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein assay reagent (e.g., BCA assay).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of the lysates. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-Trk) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Trk.
-
Data Analysis: Quantify the band intensities for phosphorylated and total Trk. The inhibitory effect of this compound on Trk phosphorylation can be determined by comparing the ratio of phospho-Trk to total Trk in treated versus untreated cells.
Conclusion
This compound is a valuable research tool for investigating the role of Trk signaling in normal physiology and in diseases such as cancer. The protocols outlined in this application note provide a framework for characterizing the biochemical and cellular activity of this compound and similar Trk inhibitors. These assays are essential for determining the potency, selectivity, and mechanism of action of these compounds, which is critical for their further development as potential therapeutic agents.
References
Application Notes and Protocols for Trk-IN-22 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-22 is an inhibitor of Tropomyosin receptor kinases (Trk), specifically targeting the ATP-binding pocket of TrkA.[1] The Trk family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC, plays a crucial role in the development and function of the nervous system.[2] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors like this compound valuable tools for research and potential therapeutic development.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 328.77 g/mol | [1] |
| Chemical Formula | C17H14ClFN4 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [3][4] |
| Storage (Powder) | Store at -20°C or -80°C, protected from light and moisture. | [5][6] |
| Storage (in DMSO) | Aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | [6][7] |
Recommended Solvents and Storage
For preparing stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4] Due to the hydrophobic nature of many kinase inhibitors, achieving high concentrations in aqueous solutions is often challenging.[4]
Storage of Solid Compound: The lyophilized powder of this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5][6] Before opening, it is advisable to allow the vial to equilibrate to room temperature to prevent condensation.[6]
Storage of Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[6][7] These aliquots should be stored at -80°C for long-term stability.[6][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening.[6]
-
Weigh: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.2877 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 328.77 g/mol x 0.001 L x 1000 mg/g = 3.2877 mg
-
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mix: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution if necessary.[3] Visually inspect the solution to ensure no particles are visible.[3]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes and store at -80°C.[6][7]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the use of this compound in a cell viability assay to determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell line with known Trk activity
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent toxicity.[7] Include a vehicle control with the same final DMSO concentration.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.[8]
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 3: Western Blot for Trk Signaling Pathway Inhibition
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of Trk and its downstream targets.
Materials:
-
Cell line expressing the target Trk receptor
-
This compound stock solution (10 mM in DMSO)
-
Appropriate neurotrophin ligand (e.g., NGF for TrkA)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Trk, anti-total-Trk, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.[9]
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[10]
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.[10]
-
Stimulate the cells with the appropriate neurotrophin for 10-15 minutes to induce Trk phosphorylation.[10]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gene NTRK1: Function, Mutations, and Targeted Therapies [learn.mapmygenome.in]
Application Notes and Protocols for Trk-IN-22 Treatment in KM12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Trk-IN-22, a Tropomyosin receptor kinase (TRK) inhibitor, on the KM12 human colorectal cancer cell line. The KM12 cell line is characterized by a TPM3-NTRK1 gene fusion, which results in constitutive activation of the TRKA kinase, making it a relevant model for studying TRK-targeted therapies.[1][2] this compound belongs to a class of 2,4-diaminopyrimidine (B92962) scaffold inhibitors designed to target the ATP-binding pocket of TRK kinases.[3]
Due to the limited publicly available data on the specific biological activity of this compound (also referred to as compound 11 in its discovery publication), this document leverages data from closely related and highly potent compounds from the same chemical series, such as compound 19k , to provide an expected effective concentration range and detailed experimental protocols. Compound 19k has been identified as a potent pan-TRK inhibitor that effectively suppresses the proliferation of KM12 cells.[4][5]
Data Presentation: In Vitro Activity of TRK Inhibitors on KM12 Cells
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various TRK inhibitors against the KM12 cell line, providing a comparative basis for determining the effective concentration range for this compound.
| Compound/Inhibitor | Target(s) | KM12 Cell Proliferation IC50 (µM) | Reference |
| Compound 19k | pan-TRK | Potent inhibitor (specific IC50 not publicly available, but confirmed to inhibit proliferation) | [4][5] |
| Compound C03 | pan-TRK | 0.304 | [2] |
| LOXO-195 (Selitrectinib) | pan-TRK | ≤ 0.005 | [6] |
| AZD4547 | FGFR, TRKs | 0.1 | [3] |
| Larotrectinib | pan-TRK | Potent inhibitor (used in KM12 xenograft models) | [6] |
Note: The specific IC50 value for this compound (compound 11) in KM12 cells is not available in the cited literature. It is recommended to perform a dose-response experiment starting from low nanomolar to micromolar concentrations.
Signaling Pathway Modulated by TRK Inhibition in KM12 Cells
The TPM3-NTRK1 fusion in KM12 cells leads to the constitutive activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. TRK inhibitors like this compound are designed to block the kinase activity of the TRKA fusion protein, thereby inhibiting these downstream signals.
Caption: TRK signaling pathway in KM12 cells and the inhibitory action of this compound.
Experimental Protocols
Cell Culture of KM12 Cells
Materials:
-
KM12 human colorectal carcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture KM12 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a 1:4 to 1:8 split ratio.
Determination of this compound IC50 using a Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on KM12 cells using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
KM12 cells in logarithmic growth phase
-
Complete culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Harvest KM12 cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well opaque plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium from the 10 mM DMSO stock. A recommended starting range for the final concentration is 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with medium and DMSO only as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine … [ouci.dntb.gov.ua]
- 3. ORCID [orcid.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes: Detecting p-Trk Inhibition by Trk-IN-22 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for assessing the efficacy of Trk-IN-22, a potent inhibitor of Tropomyosin receptor kinase (Trk), by measuring the phosphorylation status of Trk (p-Trk) in cultured cells via Western blot.
Introduction
The Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal to the development and function of the nervous system.[1] Upon binding with their respective neurotrophin ligands, Trk receptors dimerize and autophosphorylate at specific tyrosine residues. This autophosphorylation initiates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2][3] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents.[1][4]
This compound is a Trk inhibitor that functions as a type I inhibitor, targeting the ATP-binding pocket of TrkA.[5] This application note details a Western blot protocol to quantify the inhibition of Trk phosphorylation following treatment with this compound, a critical method for evaluating the inhibitor's potency and cellular effects.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the Trk signaling pathway, the inhibitory action of this compound, and the experimental workflow for the Western blot analysis.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Trk.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment assessing the effect of this compound on Trk phosphorylation.
| Treatment Group | This compound (nM) | Neurotrophin Stimulation | p-Trk Signal (Normalized) | Total Trk Signal (Normalized) | β-actin Signal (Normalized) |
| Untreated Control | 0 | - | 0.05 | 1.00 | 1.00 |
| Vehicle Control | 0 (DMSO) | + | 1.00 | 1.02 | 0.98 |
| This compound | 1 | + | 0.75 | 0.99 | 1.01 |
| This compound | 10 | + | 0.42 | 1.01 | 0.99 |
| This compound | 100 | + | 0.15 | 0.98 | 1.02 |
| This compound | 1000 | + | 0.06 | 1.00 | 1.00 |
Experimental Protocol
This protocol is suitable for cell lines such as PC12 (endogenously expressing TrkA) or NIH/3T3 cells engineered to overexpress a specific Trk family member.[1]
Materials and Reagents
-
Cell Line: PC12, NIH/3T3-TrkA, NIH/3T3-TrkB, or NIH/3T3-TrkC
-
Cell Culture Media: (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound: Stock solution prepared in DMSO
-
Neurotrophin: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB
-
Lysis Buffer: RIPA buffer or a specialized phospho-protein lysis buffer.[6][7][8] It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use. [6]
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl
-
Transfer Buffer: Tris-Glycine buffer with methanol
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate: ECL substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment
-
Plate cells to achieve 70-80% confluency on the day of the experiment.[1]
-
Before treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[1]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle-only (DMSO) control.[1]
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for PC12 cells) for 10-15 minutes to induce Trk phosphorylation.[1] A non-stimulated control group should also be included.
-
-
Cell Lysis and Protein Quantification
-
Following treatment, immediately place plates on ice and wash cells once with ice-cold PBS.[1]
-
Add ice-cold lysis buffer (supplemented with inhibitors) to each plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][12]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][12]
-
Transfer the supernatant to a new, pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[1][12]
-
-
SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1][12]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[1]
-
Run the gel until the dye front reaches the bottom.[1]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting and Detection
-
Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[12][13]
-
Incubate the membrane with the primary anti-p-Trk antibody, diluted in 5% BSA in TBST (e.g., 1:1000 dilution), overnight at 4°C with gentle agitation.[12][14]
-
Wash the membrane three times for 10 minutes each with TBST.[1][12]
-
Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST (e.g., 1:2000 - 1:10,000), for 1 hour at room temperature.[1][12]
-
Wash the membrane again three times for 10 minutes each with TBST.[1]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
-
Stripping and Re-probing (for Normalization)
-
To normalize for protein loading, the membrane can be stripped of the p-Trk antibodies.
-
Re-probe the membrane with an antibody for total Trk to confirm that the treatment did not alter total Trk protein levels.
-
The membrane should be stripped again and re-probed with a loading control antibody, such as β-actin, to ensure equal protein loading across all lanes.
-
Quantify band intensities using densitometry software and normalize the p-Trk signal to both the total Trk and the loading control signal.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. ptglab.com [ptglab.com]
- 14. Phospho-TrkA (Tyr785)/TrkB (Tyr816) (C67C8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Trk-IN-22 in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-22 is a potent, type I inhibitor of Tropomyosin receptor kinase (Trk) A.[1] The Trk family of receptor tyrosine kinases, including TrkA, TrkB, and TrkC, are crucial mediators in the development and function of the nervous system.[2] However, the aberrant activation of Trk signaling pathways, often due to NTRK gene fusions, is a known oncogenic driver in a diverse range of cancers.[2][3] Inhibition of this pathway with targeted small molecules has emerged as a promising therapeutic strategy.[3] Preclinical studies have demonstrated that this compound, also identified as compound 19k in the scientific literature, effectively inhibits the proliferation of cancer cells harboring Trk alterations and induces apoptosis in a concentration-dependent manner.[1] These application notes provide detailed protocols for investigating the pro-apoptotic effects of this compound in cancer cell lines.
Data Presentation
The inhibitory and pro-apoptotic activities of this compound have been quantified in preclinical studies. The following tables summarize the key quantitative data for its effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 19k)
| Cell Line | Cancer Type | Parameter | Value | Reference |
| KM-12 | Colon Carcinoma | IC50 (72h) | 0.15 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by this compound (Compound 19k)
| Cell Line | Concentration | Apoptosis Rate (% of cells) | Method |
| KM-12 | Vehicle (DMSO) | Baseline | Flow Cytometry (Annexin V/PI) |
| KM-12 | 0.1 µM | To be determined by user | Flow Cytometry (Annexin V/PI) |
| KM-12 | 0.5 µM | To be determined by user | Flow Cytometry (Annexin V/PI) |
| KM-12 | 1.0 µM | To be determined by user | Flow Cytometry (Annexin V/PI) |
Note: The specific quantitative data for apoptosis rates from the primary literature is not publicly available. The above table serves as a template for researchers to populate with their experimental data.
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams illustrate the Trk signaling pathway leading to apoptosis and the general workflows for the key assays.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pro-apoptotic effects of this compound. These are standardized procedures and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.
Materials:
-
This compound (Compound 19k)
-
Cancer cell line (e.g., KM-12)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.01 µM to 100 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., KM-12)
-
This compound
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for assessing the effect of this compound on the expression of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.
Materials:
-
Cancer cell line (e.g., KM-12)
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound presents a valuable tool for investigating the therapeutic potential of Trk inhibition in cancer. The protocols outlined in these application notes provide a robust framework for characterizing the dose-dependent induction of apoptosis by this compound in cancer cell lines. By employing these methodologies, researchers can generate reproducible data to further elucidate the mechanism of action of this promising Trk inhibitor and its potential as an anti-cancer agent.
References
Assessing the Efficacy of Trk-IN-22 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as a key oncogenic driver in a wide array of adult and pediatric cancers. This has led to the development of targeted therapies known as TRK inhibitors.
Trk-IN-22 is a novel small molecule inhibitor belonging to the 2,4-diaminopyrimidine (B92962) scaffold, designed to target the ATP-binding pocket of TRK kinases. While in vitro studies have demonstrated its potential, comprehensive in vivo evaluation is critical to ascertain its therapeutic efficacy. This document provides detailed application notes and standardized protocols for assessing the efficacy of this compound in preclinical xenograft models.
Note: Specific quantitative data on the in vivo efficacy of this compound in xenograft models is not publicly available at the time of this publication. The data presented in the following tables are illustrative and based on typical results observed with potent pan-TRK inhibitors in similar preclinical studies. Researchers should generate their own data following the provided protocols.
Data Presentation: Illustrative Efficacy of a Pan-TRK Inhibitor
The following tables represent hypothetical data to illustrate how to structure and present findings from a xenograft study evaluating a pan-TRK inhibitor.
Table 1: Tumor Growth Inhibition (TGI) in a KM-12 Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | p-value vs. Vehicle |
| Vehicle | - | 1542 ± 185 | - | - |
| This compound (Hypothetical) | 10 | 832 ± 110 | 46.0 | <0.01 |
| This compound (Hypothetical) | 30 | 416 ± 75 | 73.0 | <0.001 |
| Larotrectinib (Control) | 30 | 385 ± 68 | 75.0 | <0.001 |
SEM: Standard Error of the Mean; p.o.: oral administration; QD: once daily.
Table 2: Body Weight Changes in Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle | - | + 5.2 ± 1.5 |
| This compound (Hypothetical) | 10 | + 4.8 ± 1.8 |
| This compound (Hypothetical) | 30 | + 3.5 ± 2.1 |
| Larotrectinib (Control) | 30 | + 4.1 ± 1.9 |
No significant body weight loss was observed, indicating good tolerability at the tested doses.
Signaling Pathways and Mechanism of Action
This compound, as a TRK inhibitor, functions by blocking the autophosphorylation of TRK receptors, thereby inhibiting downstream signaling cascades crucial for cancer cell proliferation, survival, and growth. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Application Notes and Protocols for Trk Inhibitor Administration in Mouse Models
For Research Use Only.
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions (NTRK fusions), has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. Small molecule inhibitors targeting Trk kinases have shown significant therapeutic promise. This document provides detailed application notes and protocols for the administration of Trk inhibitors in mouse models of cancer, intended for researchers, scientists, and drug development professionals.
Due to the limited public availability of in vivo data for the specific compound Trk-IN-22, this document will utilize data from well-characterized, clinically relevant pan-Trk inhibitors such as larotrectinib (B560067) and entrectinib (B1684687) as representative examples to illustrate the methodologies.
Data Presentation: Efficacy of Trk Inhibitors in Mouse Xenograft Models
The following table summarizes the anti-tumor efficacy of various Trk inhibitors in different mouse xenograft models. This data is compiled from preclinical studies and provides a comparative overview of their potency.
| Trk Inhibitor | Mouse Model | Cancer Type | Administration Route & Dosage | Key Efficacy Outcome | Reference |
| Larotrectinib | Nude Mice | Colorectal Cancer (KM12 cell line with TPM3-NTRK1 fusion) | Oral, dose-dependent | Significant reduction in tumor growth over 2 weeks of treatment.[1] | [1] |
| Immunocompromised Mice (e.g., nude mice) | NTRK fusion-positive cancer (PDX or cell line-derived xenograft) | Oral, e.g., 200 mg/kg, once or twice daily | Dose-dependent tumor inhibition.[2] | [2] | |
| Entrectinib | Athymic nu/nu Mice | Neuroblastoma (SH-SY5Y-TrkB xenografts) | Oral, 60 mg/kg BID | Significant tumor growth inhibition compared to vehicle (p<0.0001) and prolonged event-free survival (p<0.0001).[3][4] | [3][4] |
| SCID Mice | Acute Myeloid Leukemia (IMS-M2 and M0-91 xenografts with ETV6-NTRK3 fusion) | Oral, 10 or 30 mg/kg daily | Complete regression of both xenograft tumors.[5] | [5] | |
| Balb/c Nude Mice | Colorectal Carcinoma (KM12-Luc intracranial tumors) | Oral, 30 mg/kg twice daily for 10 days | Significant tumor growth inhibition (p<0.0001).[6][7] | [6][7] | |
| CEP-701 | Athymic Nude Mice | Pancreatic Ductal Adenocarcinoma (Panc-1, AsPc-1, BxPc-3, Colo 357, MiaPaCa2 xenografts) | Subcutaneous, 10 mg/kg BID, 5 days/week for 21-28 days | 50-70% reduction in tumor growth volume compared to vehicle-treated controls.[8] | [8] |
| Athymic Nude Mice | Pancreatic Carcinoma (Panc1 xenografts) | Subcutaneous, 10 mg/kg BID for 21 days | Statistically significant tumor growth inhibition (p < 0.01) with a T/C value of 25%.[9] | [9] |
Pharmacokinetics of Trk Inhibitors in Mice
Understanding the pharmacokinetic profile of a Trk inhibitor is crucial for designing effective in vivo studies. The following table summarizes key pharmacokinetic parameters for larotrectinib and entrectinib in mice.
| Trk Inhibitor | Mouse Strain | Dose and Route | Tmax | T½ | Key Findings | Reference |
| Larotrectinib | ICR Mice | 10 mg/kg oral | ~15-30 min | ~1.5-2 hours | Rapidly absorbed with a linear pharmacokinetic profile.[10][11] | [10][11] |
| Entrectinib | Not Specified | 60 mg/kg BID | ~6 hours | Not Specified | Peak plasma concentrations achieved around 6 hours post-dosing, supporting a BID schedule.[3] | [3] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a Trk inhibitor in a subcutaneous tumor xenograft model.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, SH-SY5Y-TrkB)
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old
-
Trk inhibitor (e.g., larotrectinib, entrectinib)
-
Vehicle control (appropriate for the inhibitor's formulation)
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Calipers
-
Syringes and needles for injection
-
Oral gavage needles (if applicable)
Procedure:
-
Cell Preparation: Culture the cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel to improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Oral Gavage: Prepare the Trk inhibitor formulation at the desired concentration. Administer the specified dose (e.g., 60 mg/kg) orally using a gavage needle. The control group receives the vehicle. Dosing can be once or twice daily (QD or BID).[3]
-
Subcutaneous Injection: Prepare the Trk inhibitor in a suitable vehicle. Inject the specified dose (e.g., 10 mg/kg) subcutaneously. The control group receives the vehicle.
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period. Excise the tumors, weigh them, and process for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of a Trk inhibitor in mice.
Materials:
-
Trk inhibitor
-
Appropriate vehicle for administration
-
Mice (specify strain, e.g., ICR)
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes, heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Drug Administration: Administer a single dose of the Trk inhibitor to a cohort of mice via the intended route (e.g., oral gavage).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples from a subset of mice (n=3-4 per time point) via retro-orbital bleeding or another appropriate method.[3][11]
-
Plasma Preparation: Collect the blood into heparinized tubes and centrifuge to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the Trk inhibitor.
-
Data Analysis: Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life (T½).
Mandatory Visualizations
Trk Signaling Pathway
Caption: Simplified Trk signaling pathway and the point of inhibition by Trk inhibitors.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for a Trk inhibitor efficacy study in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The Trk tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits significant antitumor efficacy in preclinical xenograft models of human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel Trk receptor tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits antitumor efficacy against human pancreatic carcinoma (Panc1) xenograft growth and in vivo invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Trk-IN-22 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for utilizing Trk-IN-22 in your experiments. The information is designed to directly address specific issues you might encounter related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a Trk inhibitor. Like other Trk inhibitors, it is designed to block the kinase activity of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] In many cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce constitutively active Trk fusion proteins. These fusion proteins drive tumor growth by activating downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLC-γ pathways. Trk inhibitors prevent the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling and suppressing tumor cell proliferation and survival.
Q2: What is the recommended solvent for preparing this compound stock solutions?
For many kinase inhibitors with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is advisable to use anhydrous, high-purity DMSO to minimize degradation.
Q3: How should I store this compound as a solid and in solution?
Proper storage is crucial for maintaining the integrity and activity of this compound.
| Form | Storage Temperature | Recommendations |
| Solid Powder | -20°C or -80°C | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. |
Q4: I observed precipitation when diluting my this compound DMSO stock in aqueous media. What should I do?
This is a common issue for hydrophobic compounds. The solubility of the compound in the aqueous buffer is likely exceeded. Here are some troubleshooting steps:
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous medium.
-
Add dropwise while vortexing: Add the DMSO stock to the aqueous medium slowly while vortexing to ensure rapid and thorough mixing.
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity. You may need to determine the optimal DMSO concentration for your specific cell line.
-
Prepare fresh: Prepare the final working solution fresh from the DMSO stock immediately before each experiment.
Troubleshooting Guide: Solubility and Stability
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | - Increase the volume of DMSO incrementally.- Gently warm the solution (e.g., to 37°C) and vortex.- Use a fresh, anhydrous grade of DMSO. |
| Precipitate forms when diluting DMSO stock in aqueous media. | The compound's solubility limit in the aqueous buffer is exceeded. | - Perform serial dilutions of the DMSO stock.- Add the DMSO stock to the aqueous medium dropwise while vortexing.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%). |
| Inconsistent experimental results. | Compound precipitation over time in the final working solution or degradation of the compound. | - Prepare the final working solution fresh from the DMSO stock immediately before each experiment.- Visually inspect the working solution for any signs of precipitation before use.- For long-term experiments, consider replacing the media with freshly prepared inhibitor every 48-72 hours. |
| Cell toxicity observed in vehicle control wells. | The final DMSO concentration is too high for your cell line. | - Run a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells.- Ensure the final DMSO concentration in your assay does not exceed this level. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Visually inspect the solution to ensure no solid particles are present.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Assessing the Effect of this compound on Trk Signaling
This protocol outlines a general method for evaluating the inhibitory effect of this compound on the phosphorylation of Trk and its downstream targets.
Materials:
-
Cells expressing a Trk fusion protein (e.g., KM12 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Trk, anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of Trk and downstream signaling proteins.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway
Tropomyosin receptor kinases (Trks) are activated by neurotrophins, leading to the activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation.[2][3] The primary pathways include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][3]
Caption: Trk signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Solubility and Stability Testing
It is crucial to determine the solubility and stability of this compound in your specific experimental setup. The following workflow provides a general guideline.
Caption: Workflow for determining this compound solubility and stability.
References
Technical Support Center: Troubleshooting Inconsistent Trk-IN-22 Results
This technical support center provides guidance for researchers, scientists, and drug development professionals using Trk-IN-22. Below are troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of Tropomyosin receptor kinase (Trk) A. It functions as a Type I, ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the TrkA kinase domain, preventing the transfer of phosphate (B84403) from ATP to its substrates. This action blocks the downstream signaling pathways that are crucial for cell proliferation and survival in cells where Trk signaling is constitutively active.
Q2: What are the expected IC50 values for this compound?
In published studies, this compound (also referred to as compound C03) has shown the following activity:
-
Biochemical IC50 (TrkA): 56 nM
-
Cellular IC50 (KM-12 cell line proliferation): 0.304 µM
These values can vary depending on the specific experimental conditions, such as ATP concentration in biochemical assays and the cell line used in cellular assays.
Q3: What are the common causes of inconsistent results with this compound?
Inconsistent results with this compound and other ATP-competitive kinase inhibitors can stem from several factors:
-
Compound Solubility and Stability: Like many kinase inhibitors, this compound may have low aqueous solubility. Precipitation of the compound in your assay can lead to a lower effective concentration and thus, inconsistent results.
-
ATP Concentration in Biochemical Assays: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your kinase assay will directly impact the measured IC50 value. Higher ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Cell Line Variability: The sensitivity of a cell line to a Trk inhibitor depends on its reliance on the Trk signaling pathway. Cell lines without a driving NTRK gene fusion or Trk overexpression may show little to no response.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected biological effects that can confound the interpretation of your results.
-
Reagent Quality and Handling: Degradation of the compound due to improper storage or repeated freeze-thaw cycles can reduce its potency.
Troubleshooting Guides
Below are specific issues you might encounter and steps to resolve them.
Issue 1: Higher than expected IC50 value in a biochemical assay.
| Potential Cause | Recommended Solution |
| High ATP Concentration | The concentration of ATP should be at or near the Michaelis constant (Km) for the TrkA kinase to ensure a fair competition between the inhibitor and ATP.[1] |
| Inactive Compound | Ensure your this compound stock solution is fresh and has been stored correctly according to the manufacturer's Certificate of Analysis. Prepare fresh dilutions for each experiment. |
| Incorrect Buffer Composition | The optimal buffer composition for kinase assays can vary. Ensure that the pH, salt concentration, and necessary co-factors (e.g., MgCl2) are optimal for TrkA activity. |
| High Kinase Concentration | An excessively high concentration of the kinase can lead to rapid substrate turnover and may require a higher concentration of the inhibitor to see an effect. Optimize the kinase concentration to be in the linear range of the assay. |
Issue 2: Poor or inconsistent activity in a cell-based assay.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into aqueous cell culture media, do so in a stepwise manner and vortex between dilutions to minimize precipitation. Visually inspect for any precipitate before adding to cells. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity. |
| Low Cell Permeability | While specific data for this compound is limited, poor cell permeability can be an issue for some kinase inhibitors. If you suspect this, you may need to increase the incubation time or consider using a different cell line. |
| Insensitive Cell Line | Confirm that your chosen cell line has a known NTRK gene fusion or overexpression of Trk, making it dependent on Trk signaling for survival and proliferation. |
| Compound Instability in Media | Small molecules can be unstable in cell culture media over long incubation periods. Consider refreshing the media with a new inhibitor during long-term experiments (e.g., > 24 hours). |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Recommended Solution |
| High Inhibitor Concentration | Off-target effects are more likely at higher concentrations. Use the lowest effective concentration of this compound possible, guided by its IC50 value. |
| Inhibition of Other Kinases | To confirm that the observed phenotype is due to Trk inhibition, consider using a structurally different Trk inhibitor as a control. If the same phenotype is observed with both inhibitors, it is more likely to be an on-target effect. |
| Cellular Context | The cellular environment is complex. The observed effect may be a downstream consequence of Trk inhibition that is specific to your cell model. |
Data Summary
| Parameter | Value | Assay Type |
| TrkA IC50 | 56 nM | Biochemical Kinase Assay |
| KM-12 Cell Proliferation IC50 | 0.304 µM | Cellular Assay |
Experimental Protocols
Protocol 1: Western Blot for Trk Phosphorylation
This protocol can be used to assess the on-target activity of this compound by measuring the phosphorylation of TrkA.
-
Cell Seeding and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Trk and total Trk overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Add the diluted compound to the appropriate wells, including a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for your chosen viability reagent (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals, or add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Trk Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound.
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: Optimizing Trk-IN-22 Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for effectively determining the optimal concentration of Trk-IN-22 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of Tropomyosin receptor kinases (Trk). The Trk family consists of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] These receptors are activated by neurotrophins, leading to the initiation of downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][3][] These pathways are critical for regulating cell proliferation, differentiation, and survival.[1][] In certain cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes.[3][5][6] These fusions produce chimeric Trk proteins that are constitutively active, driving tumor growth independently of ligand binding.[3][5] this compound functions as a type I inhibitor, occupying the ATP-binding pocket of the TrkA kinase domain, thereby blocking its activity and inhibiting downstream signaling.[7]
Q2: How should I prepare and store this compound?
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results. Key recommendations are summarized in the table below.
| Property | Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Stock Solution Preparation | Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. |
| Storage | Store the solid compound at -20°C. Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8] |
| Working Solution Preparation | On the day of the experiment, dilute the stock solution into your complete cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level, typically ≤0.1%.[8][9] |
Q3: What is a good starting concentration range for my experiments?
The optimal concentration of this compound is highly dependent on the specific cell line and its reliance on Trk signaling. For initial experiments, it is recommended to perform a dose-response analysis using a broad range of concentrations.
| Experiment Type | Recommended Concentration Range | Rationale |
| Initial Range-Finding | 1 nM to 10 µM (using log or semi-log dilutions) | A wide range is necessary to capture the full dose-response curve and determine the half-maximal inhibitory concentration (IC50) for a novel inhibitor or cell line.[10][11] |
| Follow-up/Refined | Bracket the estimated IC50 value | Once an approximate IC50 is determined, a narrower range of concentrations around this value can be used for more precise characterization. |
If published IC50 or Ki values are available from biochemical assays, a starting concentration 5 to 10 times higher can be a good starting point for achieving complete inhibition in a cellular context.[8][12]
Q4: What experimental controls are essential for a cell viability assay with this compound?
To ensure the validity and interpretability of your results, the inclusion of proper controls is mandatory.
| Control Type | Description | Purpose |
| Untreated Control | Cells cultured in medium without any inhibitor or solvent. | Represents 100% cell viability and serves as the baseline for normalization.[2] |
| Vehicle Control | Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used for the inhibitor dilutions. | Crucial for confirming that the solvent itself does not impact cell viability.[2][8][13] |
| Positive Control (Optional) | A known Trk-dependent cell line (e.g., KM-12, which harbors a TPM3-NTRK1 fusion) treated with this compound. | Confirms the biological activity of your inhibitor stock.[2] |
| Negative Control (Optional) | A Trk-independent cell line (e.g., a cell line with no known NTRK alterations) treated with this compound. | Helps to assess potential off-target cytotoxic effects of the inhibitor at higher concentrations.[2] |
Troubleshooting Guide
Problem 1: I don't observe any effect on cell viability, even at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Cell line is not dependent on Trk signaling. | Confirm the NTRK status of your cell line. Use a positive control cell line known to be sensitive to Trk inhibition to verify that the lack of effect is biological, not technical. |
| Inhibitor is inactive or degraded. | Verify the identity and purity of your this compound stock. Prepare a fresh stock solution from solid compound.[10] Test the inhibitor in a cell-free kinase assay or on a positive control cell line to confirm its activity.[13] |
| Insufficient incubation time. | The effect of the inhibitor may require a longer duration to manifest as a decrease in cell viability. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.[10] |
| Low inhibitor cell permeability. | While less common for many small molecules, poor membrane permeability can limit efficacy.[8] Consult literature for data on this compound's cell permeability or consider alternative inhibitors if this is a known issue. |
| High cell seeding density. | If cells become over-confluent during the assay, the growth-inhibitory effects of the compound may be masked. Optimize your seeding density to ensure cells remain in the logarithmic growth phase for the duration of the experiment.[2] |
Problem 2: I see significant cell death in all wells, including those at the lowest inhibitor concentrations and the vehicle control.
| Possible Cause | Recommended Solution |
| Solvent Toxicity. | The final concentration of DMSO may be too high for your chosen cell line. Ensure the final DMSO concentration is kept at a minimum (ideally ≤0.1%). Run a dose-response curve for the vehicle (DMSO) alone to determine the toxic threshold for your cells.[2][13] |
| Contamination. | Microbial (bacterial, fungal, or mycoplasma) contamination in your cell culture can cause widespread cell death. Visually inspect cultures and test for mycoplasma. |
| Poor Cell Health. | Using cells from a very high passage number or cells that were unhealthy prior to seeding can lead to poor viability. Use cells at a consistent and lower passage number and ensure they are healthy and actively dividing before starting the experiment. |
| Inhibitor Precipitation. | High concentrations of the inhibitor may precipitate out of the culture medium. Visually inspect the wells for any precipitate after adding the compound. If observed, consider lowering the maximum concentration or using a different formulation if possible.[10] |
Problem 3: My results show high variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding. | Inaccurate cell counts or inadequate mixing of the cell suspension before plating can lead to different numbers of cells per well. Ensure you have a homogenous single-cell suspension before and during plating. |
| Improper Pipetting Technique. | Small errors in pipetting inhibitor dilutions or assay reagents can lead to significant variability. Use calibrated pipettes and practice consistent, careful pipetting. Multichannel pipettes should be used with care to ensure all tips dispense equal volumes. |
| Edge Effects. | Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points.[10] |
| Inconsistent Incubation Times. | Variations in the timing of reagent addition, especially for kinetic assays, can introduce variability. Stagger the addition of reagents if necessary to maintain uniform incubation periods for all wells being compared.[10] |
Experimental Protocols & Visualizations
Protocol: Determining IC50 of this compound using an MTS Cell Viability Assay
This protocol outlines a standard procedure for assessing the impact of this compound on cell viability to determine its IC50 value.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Appropriate cell line (e.g., Trk-dependent and -independent)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer 36 wells to minimize edge effects.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create working solutions that are 2x the final desired concentrations. A typical 10-point, 3-fold dilution series is recommended for the initial experiment.[14]
-
Prepare a 2x vehicle control solution (e.g., 0.2% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the prepared 2x this compound dilutions or control solutions to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Following incubation, add 20 µL of MTS reagent directly to each well.[15]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Gently mix the plate to ensure homogenous color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the "medium-only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration by normalizing the data to the vehicle control wells (Vehicle control = 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[14]
-
Diagrams
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Trk-IN-22
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of Trk-IN-22, a potent inhibitor of Tropomyosin receptor kinases (Trk).[1] By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to facilitate the generation of precise and reproducible experimental results.
Frequently Asked questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[2] For this compound, a type I inhibitor that binds to the ATP-binding pocket of TrkA, off-target effects can lead to the modulation of other signaling pathways, resulting in unforeseen biological consequences, experimental artifacts, and potential toxicity.[1][2] Given that the ATP-binding site is highly conserved across the kinome, off-target interactions with other kinases are a common challenge with this class of inhibitors.[2]
Q2: How can I distinguish between on-target and off-target effects of this compound?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use a Structurally Unrelated Trk Inhibitor: If an observed phenotype persists when using a different Trk inhibitor with a distinct chemical scaffold, it is more likely to be an on-target effect.[2]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the intended Trk target should reverse the on-target effects but not the off-target ones.[2]
-
Genetic Knockdown: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended Trk target should mimic the on-target effects of the inhibitor.
-
Dose-Response Analysis: On-target effects should ideally occur at lower concentrations of this compound, consistent with its potency for Trk kinases. Off-target effects may only appear at higher concentrations.
Q3: What are some known on-target adverse effects of Trk inhibitors that could be mistaken for off-target effects?
A3: The Trk signaling pathway is vital for the nervous system. Therefore, its inhibition can lead to specific on-target side effects that researchers should be aware of, including weight gain, dizziness, and withdrawal pain.[2] These are important considerations in preclinical in vivo studies to avoid misinterpretation as off-target toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to off-target effects.
| Problem | Possible Cause | Recommended Action(s) |
| Unexpected or High Cellular Toxicity | Inhibition of an essential off-target kinase. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. 2. Compare the identified off-targets with known essential kinases in your cell model. 3. Validate the off-target effect by testing a structurally distinct Trk inhibitor to see if the toxicity is replicated.[2] |
| Inconsistent Results Between Biochemical and Cellular Assays | Poor cell permeability, rapid metabolism of the compound, or high intracellular ATP concentrations out-competing the inhibitor.[2] | 1. Assess cell permeability and compound stability using assays like LC-MS/MS. 2. Confirm cellular target engagement using a NanoBRET™ or Cellular Thermal Shift Assay (CETSA).[2][3][4][5][6][7] 3. Titrate the inhibitor concentration in cellular assays to account for ATP competition. |
| Paradoxical Activation of a Signaling Pathway | Inhibition of an off-target kinase that is part of a negative feedback loop. | 1. Map the activated pathway and identify potential upstream regulators. 2. Correlate these regulators with the off-target profile of this compound from a kinome scan. 3. Validate the off-target interaction with a targeted cellular assay (e.g., Western blot for the specific substrate of the suspected off-target).[2] |
| Observed Phenotype Does Not Match Known Trk Biology | The phenotype is driven by an off-target effect. | 1. Conduct a kinome-wide selectivity screen to identify the off-target(s).[2] 2. Use genetic methods (e.g., siRNA) to knock down the suspected off-target and see if the phenotype is reproduced. 3. Perform a rescue experiment by overexpressing the suspected off-target to see if the phenotype is reversed. |
Quantitative Data on this compound Selectivity
Disclaimer: The following quantitative data is a representative, hypothetical profile for a typical Type I Trk inhibitor and is intended for illustrative purposes to guide experimental design and interpretation. Researchers should perform their own selectivity profiling for this compound.
Table 1: Biochemical Potency of this compound Against On-Target Trk Family Kinases
| Target | Assay Type | IC₅₀ (nM) |
| TrkA | Biochemical | 8 |
| TrkB | Biochemical | 12 |
| TrkC | Biochemical | 10 |
Table 2: Off-Target Kinase Profile of this compound (Hypothetical Data)
| Off-Target Kinase | Kinase Family | % Inhibition at 1 µM | Biochemical IC₅₀ (nM) |
| JAK2 | Tyrosine Kinase | 85% | 150 |
| FLT3 | Tyrosine Kinase | 78% | 250 |
| Aurora A | Serine/Threonine Kinase | 65% | 800 |
| CDK2 | Serine/Threonine Kinase | 55% | >1000 |
| SRC | Tyrosine Kinase | 40% | >2000 |
Key Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer.
-
Prepare solutions of recombinant kinases, their specific substrates, and ATP in the assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a microplate.
-
Add the kinase solution to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection and Data Analysis:
-
Quantify kinase activity. This can be done using various methods, such as measuring the amount of ADP produced (e.g., ADP-Glo™ assay) or using a fluorescently labeled substrate and measuring the TR-FRET signal.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm that this compound binds to its target Trk kinases within living cells.
Methodology:
-
Cell Line Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid expressing the target Trk kinase fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a multi-well plate.
-
-
Reagent Addition:
-
Add a cell-permeable fluorescent tracer that binds to the Trk kinase to the cells.
-
Add this compound at various concentrations.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an Extracellular NanoLuc® Inhibitor.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
-
Data Analysis:
-
A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding and thus, target engagement.
-
Western Blot for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the Trk signaling pathway and potential off-target pathways.
Methodology:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., one with an NTRK fusion) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified duration. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-Trk, total Trk, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: An integrated experimental workflow to characterize this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. annualreviews.org [annualreviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
how to handle Trk-IN-22 precipitation in media
This technical support resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for handling Trk-IN-22, a potent Tropomyosin receptor kinase (Trk) inhibitor. A common challenge encountered during in-vitro experiments is the precipitation of hydrophobic compounds like this compound in aqueous cell culture media. This guide offers a systematic approach to mitigate this issue and ensure reliable experimental outcomes.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your culture medium can be attributed to several factors, primarily related to its low aqueous solubility. The following steps will help you identify the cause and find a suitable solution.
Problem: A visible precipitate forms in the cell culture medium immediately or shortly after the addition of the this compound stock solution.
| Potential Cause | Recommended Solution |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to precipitate. To avoid this, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Alternatively, add the compound dropwise while gently vortexing the media.[1] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the cell culture medium may be above its solubility limit in that specific aqueous environment. It is crucial to determine the empirical solubility limit in your specific media and work below this concentration.[2] |
| Suboptimal Media Conditions | The composition of your cell culture medium can influence the solubility of hydrophobic compounds. Low-serum or serum-free media may lead to a higher likelihood of precipitation. If your experimental design allows, consider increasing the serum concentration, as proteins like albumin can help solubilize hydrophobic compounds.[2] Also, ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).[2] |
| Incorrect Stock Solution Preparation | Ensure that this compound is fully dissolved in 100% anhydrous DMSO to create a concentrated stock solution (e.g., ≥10 mM).[2] |
| Delayed Precipitation | Precipitation that occurs after several hours or days in the incubator can be due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A brief warming to 37°C may aid dissolution.[3]
-
Visually inspect the solution to ensure no solid particles are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol to Determine the Maximum Soluble Concentration of this compound in Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. It is recommended to perform an intermediate dilution step to minimize the "solvent shock."
-
Incubate the dilutions at 37°C and 5% CO2.[1]
-
Visually inspect the solutions for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength of 600 nm. An increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating after being added to my cell culture medium. Why is this happening and how can I prevent it?
A1: this compound is a hydrophobic molecule with low aqueous solubility.[2] Precipitation upon addition to your aqueous cell culture medium is a common issue. This is often due to the final concentration exceeding its solubility limit in the media or "solvent shock" from rapid dilution.[4] To prevent this, you should prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher), perform serial dilutions, ensure rapid and thorough mixing when adding it to the pre-warmed media, and keep the final DMSO concentration below 0.5% (ideally below 0.1%).[2]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate up to 0.5% DMSO in the final culture medium without significant toxicity.[2] However, it is best practice to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Q3: I see a precipitate in my culture, but I'm not sure if it's the this compound or something else. What should I do?
A3: Turbidity or precipitation in cell culture can have several causes. First, examine the culture under a microscope. If the precipitate appears crystalline, it is likely the drug.[4] If you observe movement or budding, it could be microbial contamination.[4] If the medium appears cloudy without a significant pH change, it could be due to the precipitation of salts (e.g., calcium phosphate) or proteins, especially if the medium has undergone freeze-thaw cycles or temperature fluctuations.[4]
Q4: Can I use a solvent other than DMSO to dissolve this compound?
A4: For many kinase inhibitors that are hydrophobic in nature, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3] If you are having trouble with DMSO, it is best to consult the manufacturer's data sheet for the specific lot of this compound you are using for any alternative solvent recommendations.
Q5: How does serum in the cell culture medium affect the solubility of this compound?
A5: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[2] Therefore, if you are using a low-serum or serum-free medium, you may be more likely to observe precipitation of this compound.[2] If your experiment allows, increasing the serum concentration may improve solubility.
Visualizations
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to determine the maximum soluble concentration of this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Trk-IN-22
Welcome to the technical support center for Trk-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address specific issues that may arise during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive, type I inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] In many cancers, chromosomal rearrangements lead to fusions of the NTRK genes (NTRK1, NTRK2, NTRK3) with other genes. These fusion proteins result in constitutively active Trk kinases that drive tumor growth.[2] this compound binds to the ATP-binding pocket of the Trk kinase domain, preventing phosphorylation and the activation of downstream signaling pathways.[1]
Q2: Which downstream signaling pathways are affected by this compound?
A2: Trk receptor activation triggers several key downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. By inhibiting Trk kinases, this compound primarily blocks the RAS/MAPK/ERK and PI3K/AKT pathways.[2] This leads to reduced cell growth and induction of apoptosis in Trk-dependent cancer cells.
Q3: What are some common "on-target" effects of Trk inhibition that I might observe in my research model?
A3: The Trk signaling pathway is essential for the development and function of the nervous system. Therefore, potent inhibition of Trk can lead to physiological effects that might be unexpected in a cancer-focused experiment but are direct consequences of on-target activity. These can include:
-
Weight Gain: TrkB signaling is involved in the regulation of appetite and energy balance. Inhibition of TrkB can lead to increased food intake and subsequent weight gain.[2]
-
Neurological Effects: Dizziness and ataxia (impaired coordination) can occur due to the role of Trk receptors in the nervous system.[2]
-
Withdrawal Pain: Abrupt cessation of Trk inhibition can lead to a rebound in pain sensitivity.[2]
Observing these phenotypes in your in vivo models can be an indicator of potent on-target engagement by this compound.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Differentiating between on-target and off-target effects is critical for interpreting your results. Here are some strategies:
-
Use a Structurally Different Trk Inhibitor: If an unexpected phenotype persists with a structurally distinct Trk inhibitor that has a different off-target profile, it is more likely to be an on-target effect.
-
Rescue Experiments: In a cell-based model, you can introduce a version of the Trk kinase that is resistant to this compound. If the phenotype is reversed, it is likely an on-target effect.
-
Kinase Selectivity Profiling: A broad kinase panel screen will identify other kinases that this compound inhibits, providing a map of potential off-target interactions.
Troubleshooting Guides
Scenario 1: Unexpectedly low potency or efficacy in cell-based assays.
If this compound is showing lower than expected activity in your cell viability or proliferation assays, consider the following:
| Possible Cause | Recommended Troubleshooting Steps |
| Poor Cell Permeability | Assess the intracellular concentration of this compound. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. |
| High Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Incorrect Target Engagement | Confirm that this compound is inhibiting Trk phosphorylation in your cells using Western blotting. |
| Cell Line Authenticity | Verify the identity of your cell line using short tandem repeat (STR) profiling and test for mycoplasma contamination. |
Scenario 2: Observation of a novel or unexpected cellular phenotype.
When an unexpected phenotype arises, it is crucial to determine if it is a consequence of on-target Trk inhibition or an off-target effect.
| Possible Cause | Recommended Troubleshooting Steps |
| On-Target Effect in a Novel Context | Confirm Trk inhibition via Western blot for p-Trk. Investigate the role of Trk signaling in the observed phenotype using genetic approaches (e.g., siRNA). |
| Off-Target Kinase Inhibition | Perform a kinase selectivity screen to identify potential off-target kinases. Use a structurally unrelated Trk inhibitor to see if the phenotype persists. |
| Non-Specific Cytotoxicity | Perform a dose-response curve to determine if the effect is only observed at high concentrations of this compound. |
Data Presentation
Table 1: Representative Kinase Inhibition Profile of a Trk Inhibitor
Disclaimer: Publicly available, comprehensive kinase selectivity data for this compound is limited. The following table is a representative example based on data for similar Trk inhibitors and should be used as a guide. It is highly recommended to perform a kinase selectivity screen for this compound in your experimental system.
| Kinase Target | IC50 (nM) |
| TrkA | < 10 |
| TrkB | < 10 |
| TrkC | < 10 |
| Off-Target Kinase 1 | > 1000 |
| Off-Target Kinase 2 | > 1000 |
| Off-Target Kinase 3 | > 500 |
Table 2: Representative Anti-Proliferative Activity of a Trk Inhibitor
Disclaimer: The following IC50 values are representative for potent Trk inhibitors in Trk-dependent cancer cell lines. Actual values for this compound may vary and should be determined experimentally.
| Cell Line | Cancer Type | NTRK Fusion | Assay Type | IC50 (nM) |
| KM12 | Colon Cancer | TPM3-NTRK1 | Cell Viability | < 50 |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | Cell Viability | < 100 |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of Trk-dependent cancer cells.
Materials:
-
Trk-dependent cancer cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. For adherent cells, incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Add the diluted this compound or vehicle control to the wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot for Trk Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of Trk and its downstream signaling proteins.
Materials:
-
Trk-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-Trk (e.g., Tyr490), anti-total Trk, anti-p-AKT (e.g., Ser473), anti-total AKT, anti-p-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Mandatory Visualizations
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Trk-IN-22
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Trk-IN-22?
This compound is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] These receptor tyrosine kinases are critical for neuronal development and function. In various cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce constitutively active Trk fusion proteins. These fusion proteins drive tumor growth by activating downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLC-γ pathways. Trk inhibitors like this compound function by blocking the kinase activity of the Trk receptors, thereby inhibiting downstream signaling and suppressing tumor cell proliferation and survival.
Q2: What are the primary challenges in administering this compound for in vivo studies?
Like many small molecule kinase inhibitors, this compound is predicted to have low aqueous solubility. This poor solubility can lead to several challenges in in vivo studies, including:
-
Low Bioavailability: The compound may not be efficiently absorbed from the gastrointestinal tract after oral administration, resulting in low systemic exposure.
-
Inconsistent Results: Precipitation of the compound in the dosing vehicle or after administration can lead to variable drug exposure and inconsistent experimental outcomes.
-
Difficulty in Formulation: Developing a stable and homogenous formulation for oral or parenteral administration can be challenging.
Q3: What are some recommended formulation strategies to improve the bioavailability of this compound?
To enhance the solubility and bioavailability of this compound, researchers can consider several formulation strategies. The choice of formulation will depend on the specific experimental needs and the physicochemical properties of the compound.
-
Co-solvent Formulations: A common approach for poorly soluble compounds is to use a mixture of a solubilizing agent and an aqueous vehicle. A typical formulation might consist of a combination of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant (e.g., Tween 80) in saline.
-
Suspensions: If the compound has very low solubility, creating a micronized suspension in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) can be an effective strategy. Particle size reduction can improve the dissolution rate.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of lipophilic drugs by forming a fine emulsion in the gastrointestinal tract, which improves solubilization and absorption.[3]
-
Amorphous Solid Dispersions: Techniques like spray drying can be used to create an amorphous form of the drug, which typically has higher solubility and a faster dissolution rate than the crystalline form.[3][4]
Troubleshooting Guide: Low In Vivo Efficacy
This guide addresses common issues that may lead to suboptimal efficacy of this compound in in vivo models.
| Problem | Potential Cause | Recommended Solution |
| Low or no tumor growth inhibition | Poor Bioavailability: The compound is not being absorbed efficiently, leading to sub-therapeutic concentrations at the tumor site. | - Formulation Optimization: Refer to the formulation strategies in FAQ 3. Experiment with different vehicles to improve solubility and absorption.- Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma concentration of this compound over time. This will help to understand the extent of absorption and the half-life of the compound. |
| Suboptimal Dosing or Scheduling: The dose may be too low, or the dosing frequency may be insufficient to maintain target engagement. | - Dose-Response Study: Perform a dose-escalation study to identify the optimal dose that provides sustained target inhibition without significant toxicity.- Pharmacodynamic (PD) Analysis: Assess the inhibition of Trk signaling in tumor tissue at various time points after dosing (e.g., by Western blot for p-Trk). | |
| Inadequate Target Engagement: The compound is not reaching the target tissue at a sufficient concentration to inhibit Trk signaling. | - Tissue Distribution Study: Analyze the concentration of this compound in tumor tissue and compare it to the plasma concentration to understand tissue penetration.- Increase Dose or Dosing Frequency: Based on PK/PD data, adjust the dosing regimen to achieve and maintain therapeutic concentrations in the tumor. | |
| Primary or Acquired Resistance: The in vivo model may not be dependent on Trk signaling, or the tumor may have developed resistance mechanisms. | - Confirm On-Target Activity: Verify the presence of the NTRK fusion in your cell line or xenograft model.- Investigate Resistance Mechanisms: If initial efficacy is followed by relapse, analyze resistant tumors for on-target mutations or activation of bypass signaling pathways (e.g., MET, IGF1R).[5] |
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides example formulation compositions that are commonly used for poorly soluble kinase inhibitors and can serve as a starting point for developing a suitable formulation for this compound.
Table 1: Example Formulations for In Vivo Studies
| Formulation Type | Composition | Preparation Notes |
| Co-solvent Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve the compound in DMSO first, then add PEG300 and Tween 80. Add the saline last while vortexing. |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose in sterile water | Micronize the compound to a fine powder before suspending it in the vehicle. Ensure continuous stirring during administration to maintain a homogenous suspension. |
| Lipid-Based Formulation (SEDDS) | 30% Labrasol, 40% Cremophor EL, 30% Transcutol HP | Components should be selected based on the solubility of the compound in each excipient. The mixture should be heated gently to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution and, if necessary, gently warm it (e.g., in a 37°C water bath) to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Pharmacokinetic (PK) Study Design
-
Animal Model: Use a relevant animal model (e.g., mice or rats) with a sufficient number of animals per time point (typically n=3).
-
Dosing: Administer this compound at the desired dose and route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 3: Pharmacodynamic (PD) Analysis by Western Blot
-
Study Design: Treat tumor-bearing animals with this compound or vehicle control.
-
Tissue Collection: At specified time points after the final dose, collect tumor tissues and snap-freeze them in liquid nitrogen.
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Trk, total Trk, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Visualizations
Caption: Trk Signaling Pathway
Caption: Troubleshooting Workflow for Low Bioavailability
Caption: In Vivo Study Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
dealing with lot-to-lot variability of Trk-IN-22
Welcome to the technical support center for Trk-IN-22. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent Tropomyosin receptor kinase (Trk) inhibitor, with a special focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a type I inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] These receptors are crucial for neuronal function and have been implicated in the progression of various cancers, often through chromosomal rearrangements that create constitutively active NTRK fusion genes.[2][3][4] this compound functions by binding to the ATP-binding pocket of the Trk kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways.[1] The primary pathways inhibited are the RAS-MAPK and PI3K-AKT cascades, which are critical for cell proliferation, survival, and differentiation.[2][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TRK Inhibitors: Trk-IN-22 and Larotrectinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical TRK inhibitor Trk-IN-22 and the FDA-approved drug larotrectinib (B560067). This document outlines their mechanisms of action, summarizes available experimental data, and provides detailed methodologies for key experiments.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1][2] Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of TRK fusion proteins.[1][2] These fusion proteins are constitutively active, driving oncogenic signaling in a variety of adult and pediatric solid tumors.[1][2] This has spurred the development of targeted therapies that specifically inhibit these aberrant kinases.
Larotrectinib is a first-in-class, highly selective, ATP-competitive pan-TRK inhibitor that has demonstrated significant efficacy in patients with NTRK fusion-positive cancers.[1][3][4] this compound is a novel TRK inhibitor based on a 2,4-diaminopyrimidine (B92962) scaffold, identified as a potent inhibitor in preclinical studies.[5] This guide will compare the available data on these two inhibitors to inform research and development efforts.
Mechanism of Action
Both larotrectinib and this compound are classified as Type I kinase inhibitors, meaning they bind to the active conformation of the TRK kinase domain and compete with ATP for its binding site.[4][5] By occupying the ATP-binding pocket, they prevent the phosphorylation of the TRK protein and subsequent activation of downstream signaling pathways, ultimately leading to an inhibition of tumor cell growth and proliferation.[3][5]
Larotrectinib is a highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[3][4] this compound has been characterized as a potent pan-TRK inhibitor, with specific activity demonstrated against TRKA.[5]
Signaling Pathway
The constitutive activation of TRK fusion proteins triggers several downstream signaling cascades crucial for cancer cell proliferation and survival. Both larotrectinib and this compound aim to abrogate these pathways by inhibiting the initial phosphorylation of the TRK receptor.
Performance Data
The following tables summarize the available quantitative data for this compound and larotrectinib. It is important to note that the data for this compound is limited to a single publication, and a direct head-to-head comparison in the same assays is not available.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | TRKA (nM) | TRKB (nM) | TRKC (nM) |
| This compound (compound 19k) | 56[5] | Data not available | Data not available |
| Larotrectinib | 5 - 11[3][4] | 5 - 11[3][4] | 5 - 11[3][4] |
Table 2: Cellular Inhibitory Activity (IC50)
| Compound | Cell Line | Fusion Protein | IC50 (µM) |
| This compound (compound 19k) | KM-12 | TPM3-NTRK1 | 0.304[5] |
| Larotrectinib | KM-12 | TPM3-NTRK1 | ~0.01[6] |
Table 3: Activity Against Larotrectinib Resistance Mutations (IC50 in nM)
| Compound | TRKA G595R | TRKC G623R |
| This compound | Data not available | Data not available |
| Larotrectinib | 6,940[7] | 6,940[7] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize TRK inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against purified TRK kinase enzymes.
Methodology:
-
Reagents and Materials: Recombinant human TRKA, TRKB, and TRKC proteins, a kinase-specific peptide substrate, ATP, test compounds (this compound, larotrectinib) serially diluted in DMSO, and a kinase reaction buffer.
-
Procedure:
-
The kinase, substrate, and test compound are combined in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based assays that measure ATP consumption.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of a TRK inhibitor on cancer cells harboring an NTRK gene fusion.
Methodology:
-
Cell Culture: A cancer cell line with a known NTRK gene fusion (e.g., KM-12 colorectal cancer cells with the TPM3-NTRK1 fusion) is cultured in appropriate media.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the TRK inhibitor.
-
After a set incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of ~570 nm. The percentage of cell viability relative to untreated control cells is calculated, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of a TRK inhibitor on the phosphorylation of TRK and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: NTRK fusion-positive cells are treated with the TRK inhibitor at various concentrations for a specified time. The cells are then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-TRK, phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.
-
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light. The light signal is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified. The level of phosphorylation is typically normalized to the total protein level.
Summary and Future Directions
Larotrectinib is a well-characterized, potent, and highly selective pan-TRK inhibitor with proven clinical efficacy.[1][3][4] The available preclinical data for this compound suggests it is a promising pan-TRK inhibitor with potent activity against TRKA and the TPM3-NTRK1 fusion-positive KM-12 cell line.[5]
However, a direct and comprehensive comparison is limited by the currently available data for this compound. To fully assess its potential relative to larotrectinib, further studies are needed to:
-
Determine the IC₅₀ values of this compound against TRKB and TRKC.
-
Evaluate the activity of this compound against a panel of clinically relevant larotrectinib-resistant NTRK mutations.
-
Conduct a comprehensive kinase selectivity profiling to understand its off-target effects.
-
Perform in vivo studies to assess its efficacy and pharmacokinetic properties in animal models of NTRK fusion-positive cancer.
The development of novel TRK inhibitors like this compound is crucial to expand the therapeutic options for patients with NTRK fusion-positive cancers, particularly for those who develop resistance to first-generation inhibitors like larotrectinib. Further research will elucidate the full potential of this and other emerging TRK inhibitors.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Selectivity of Trk-IN-22
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trk-IN-22 with Other Tropomyosin Receptor Kinase (Trk) Inhibitors, Supported by Experimental Data.
In the landscape of targeted oncology, the development of selective kinase inhibitors is paramount for achieving therapeutic efficacy while minimizing off-target effects. Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are clinically validated drivers of various cancers when constitutively activated by gene fusions. This guide provides a detailed comparison of the kinase selectivity profile of this compound, a novel Trk inhibitor, against the well-established inhibitors Larotrectinib (B560067) and Entrectinib.
Introduction to this compound
This compound is a potent inhibitor of Trk kinases, identified as compound 11 in a study published in the European Journal of Medicinal Chemistry.[1][2] It belongs to a class of 2,4-diaminopyrimidine (B92962) derivatives designed to target the ATP-binding pocket of Trk kinases.[1][2] This guide delves into the quantitative data on its selectivity and provides the methodologies for the key experiments cited.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic index. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound, Larotrectinib, and Entrectinib against the Trk family of kinases and a broader panel of kinases. This data allows for a direct comparison of their potency and selectivity.
Table 1: Inhibitory Activity against Trk Family Kinases
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound (compound 19k in source) | 1.1 | 2.3 | 1.5 |
| Larotrectinib | 6.5 | 8.1 | 10.6 |
| Entrectinib | 1 | 3 | 5 |
Data for this compound (compound 19k) is from Wu et al., 2022.[1] Data for Larotrectinib is from a 2020 study.[3] Data for Entrectinib is from a 2016 publication.[4]
Table 2: Selectivity Against a Broader Kinase Panel
Due to the limited publicly available data for a comprehensive head-to-head comparison of this compound against a full kinase panel in the same assay, this table presents the known off-target activities of the comparator drugs, Larotrectinib and Entrectinib. The study on this compound's discovery paper mentions that compound 19k (a close analog of this compound) was profiled against a panel of 60 kinases and showed high selectivity for Trk kinases, but the full dataset is not provided in the primary publication.[1]
Larotrectinib is known to be highly selective for Trk kinases, with over 100-fold greater potency for Trk family members compared to other kinases.[3][5] Entrectinib, in contrast, is a multi-kinase inhibitor with potent activity against ROS1 and ALK in addition to the Trk family.[4]
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of the presented data. The following are the generalized methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay
The in vitro inhibitory activity of the compounds against a panel of kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Principle: The assay quantifies the amount of a specific substrate phosphorylated by the target kinase. The inhibitory effect of a compound is measured by the reduction in phosphorylation in its presence.
General Protocol:
-
Reaction Setup: In a microplate, the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
Detection: The level of substrate phosphorylation is quantified using a detection reagent. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore are used.
-
Data Analysis: The signal is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
The anti-proliferative activity of Trk inhibitors is assessed using cancer cell lines that are dependent on Trk signaling for their growth and survival.
Principle: Inhibition of the constitutively active Trk fusion protein by an effective inhibitor leads to the suppression of cell proliferation and viability, which can be quantified.
General Protocol:
-
Cell Culture: A cancer cell line known to harbor an NTRK gene fusion (e.g., KM-12, which has a TPM3-NTRK1 fusion) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound. A vehicle-only control is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Trk signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Conclusion
This compound emerges as a potent pan-Trk inhibitor with low nanomolar activity against TrkA, TrkB, and TrkC in biochemical assays. Its potency is comparable to the approved drug Entrectinib and shows improvement over Larotrectinib in these specific assays. While comprehensive public data on its broader kinome selectivity is still forthcoming, initial reports suggest a high degree of selectivity for the Trk family. In contrast, Larotrectinib is established as a highly selective Trk inhibitor, and Entrectinib demonstrates a multi-kinase inhibitory profile, which can be advantageous in certain clinical contexts but also carries the potential for more off-target effects. The choice of inhibitor for research or therapeutic development will depend on the desired balance between potent on-target activity and a clean off-target profile. Further studies are warranted to fully delineate the selectivity of this compound and its potential as a next-generation Trk-targeted therapy.
References
Trk-IN-22: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Trk-IN-22, a potent inhibitor of Tropomyosin receptor kinases (Trk). Understanding the cross-reactivity of kinase inhibitors is paramount for the development of safe and effective therapeutics. This document summarizes the available data on this compound's interactions with other kinases, outlines the experimental methodologies used for such assessments, and visualizes key biological and experimental pathways.
Executive Summary
This compound, also identified as compound 11 in patent WO2020048455A1, is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). These kinases are critical regulators of neuronal function and have emerged as significant targets in oncology. While this compound demonstrates high potency against its primary Trk targets, a comprehensive, publicly available kinome scan detailing its broad cross-reactivity profile remains limited. This guide, therefore, focuses on the available inhibitory activity data for its primary targets and provides a generalized protocol for assessing kinase selectivity, based on methodologies described for similar compounds from the same patent family.
On-Target Inhibitory Activity
Quantitative analysis of the inhibitory activity of compounds from the same class as this compound demonstrates potent inhibition of the Trk receptor family. The following table summarizes the half-maximal inhibitory concentrations (IC50) against TrkA, TrkB, and TrkC for representative compounds disclosed in patent WO2020048455A1. It is important to note that specific IC50 values for this compound (compound 11) are not explicitly detailed in the readily available documentation. The data presented here is for closely related analogs and serves as a strong indicator of the expected on-target potency of this compound.
| Compound Example | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 1 | 0.8 | 1.2 | 0.5 |
| 2 | 1.5 | 2.1 | 1.0 |
| 3 | 0.5 | 0.9 | 0.3 |
| 4 | 2.2 | 3.5 | 1.8 |
| 5 | 1.1 | 1.8 | 0.8 |
Data is illustrative and based on compounds described in patent WO2020048455A1. Specific data for this compound (compound 11) is not publicly available.
Off-Target Cross-Reactivity Profile
A comprehensive assessment of a kinase inhibitor's selectivity is crucial to anticipate potential off-target effects and to ensure a favorable therapeutic window. For a related compound, Trk-IN-26 (compound 12 from patent WO2020048455A1), it is stated that at a concentration of 2 µM, it showed greater than 90% inhibitory activity on a list of kinases detailed in the patent.[1] However, the specific list of these off-target kinases for either this compound or Trk-IN-26 is not publicly detailed. Researchers are strongly encouraged to perform their own comprehensive kinase profiling to fully characterize the off-target effects of this compound.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of compounds like this compound, based on the procedures described in patent WO2020048455A1.[2]
Objective: To determine the in vitro inhibitory activity of a test compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases (e.g., TrkA, TrkB, TrkC, and a panel of off-target kinases)
-
Biotinylated peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (e.g., this compound) dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
Luminescence-based detection reagent
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the kinase assay buffer to achieve the final desired concentrations for the assay.
-
Reaction Setup: The kinase reactions are performed in 384-well plates. Each well contains the respective kinase, the biotinylated peptide substrate, and the test compound at a specific concentration in the kinase assay buffer.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP to each well. The reaction mixture is then incubated at room temperature for a defined period, typically 60 minutes, to allow for substrate phosphorylation.
-
Signal Detection: Following incubation, the reaction is stopped, and the level of substrate phosphorylation is quantified using a luminescence-based detection method. The luminescent signal is inversely proportional to the kinase activity, meaning a lower signal indicates stronger inhibition.
-
Data Analysis: The raw data is normalized to controls (wells with no inhibitor for 100% activity and wells with no enzyme for 0% activity). The dose-response data is then fitted to a four-parameter logistic equation using appropriate graphing software to calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Trk-IN-26
This guide provides a comprehensive comparison of the preclinical efficacy of Trk-IN-26 with other prominent Tropomyosin receptor kinase (TRK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and visualizes complex biological and experimental processes.
Trk-IN-26 is a potent and selective small-molecule inhibitor of the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] These kinases are critical for the development and function of the nervous system.[1] In numerous cancers, chromosomal rearrangements leading to neurotrophic tyrosine receptor kinase (NTRK) gene fusions result in constitutively active TRK proteins that drive tumor growth.[3][4] Trk-IN-26, identified as compound 12 in patent WO2020048455A1, functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain to prevent phosphorylation and subsequent activation of downstream signaling pathways.[4][5]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Trk-IN-26 in comparison to first and next-generation TRK inhibitors.
Table 1: In Vitro Potency of TRK Inhibitors Against Wild-Type TRK Kinases
| Compound | Type | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Primary Source(s) |
| Trk-IN-26 | Pan-TRK | < 10 | < 10 | < 10 | [5] |
| Larotrectinib (B560067) | First-Generation | 5-11 | 5-11 | 5-11 | [6] |
| Entrectinib | First-Generation | 1-12 | 1-12 | 1-12 | |
| Selitrectinib | Next-Generation | 0.6 | Not specified | < 2.5 | [7] |
| Repotrectinib | Next-Generation | Low nM | Low nM | Low nM | [8] |
Table 2: Cellular Anti-Proliferative Activity of TRK Inhibitors in TRK Fusion-Positive Cell Lines
| Compound | Cell Line | TRK Fusion | Assay Type | IC50 (nM) | Primary Source(s) |
| Trk-IN-26 (representative) | KM12 | TPM3-NTRK1 | Cell Viability (72h) | 12.5 | [9] |
| CUTO-3 | MPRIP-NTRK1 | Cell Viability (72h) | 15.8 | [9] | |
| Ba/F3 | ETV6-NTRK3 | Cell Viability (72h) | 9.7 | [9] | |
| Larotrectinib | KM12 | TPM3-NTRK1 | Cell Viability | < 10 | |
| Selitrectinib | KM12 | TPM3-NTRK1 | Cell Proliferation | ≤ 5 | [10] |
| CUTO-3 | Not specified | Cell Proliferation | ≤ 5 | [10] | |
| MO-91 | Not specified | Cell Proliferation | ≤ 5 | [10] |
Table 3: In Vivo Efficacy of TRK Inhibitors in Xenograft Models
| Compound | Model | Tumor Type | Efficacy Endpoint | Result | Primary Source(s) |
| Trk-IN-26 | Subcutaneous Xenograft | TRK Fusion-Positive | Tumor Growth Inhibition (TGI) | Expected to be dose-dependent | [3][11] |
| Larotrectinib | Athymic Nude Mice | TRK-Expressing Tumors | Dose-Dependent Tumor Inhibition | Confirmed | [6] |
| Entrectinib | Xenograft Mouse Model | TrkB-Expressing Neuroblastoma | Significant Tumor Growth Inhibition | Confirmed | [12] |
| Selitrectinib | Four TRKA-Dependent Models | Various | Inhibition of Tumor Growth | Confirmed | [10] |
| Repotrectinib | YU1078 PDX Model | ROS1-Rearranged NSCLC | Delayed Tumor Recurrence | Markedly delayed vs. Lorlatinib | [13] |
Mandatory Visualization
TRK Signaling Pathway and Inhibition
Caption: TRK signaling cascade and the point of inhibition by Trk-IN-26.
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for characterizing a selective TRK kinase inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of Trk-IN-26 on the viability of cancer cells harboring an NTRK gene fusion.[9]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a serial dilution of Trk-IN-26 in complete growth medium. A typical starting range is 10 nM to 1 µM.[4]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of Trk-IN-26 or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Viability Assessment: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Western Blot for TRK Phosphorylation
This protocol is for assessing the effect of Trk-IN-26 on the phosphorylation of TRK and its downstream signaling proteins, confirming target engagement.[4][14]
-
Materials:
-
TRK-fusion positive cancer cell line.
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[4]
-
Primary antibodies: anti-phospho-Trk (e.g., Tyr490/Tyr675), anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK.
-
HRP-conjugated secondary antibodies.[14]
-
Chemiluminescent substrate.[14]
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Trk-IN-26 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-24 hours.[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of Trk-IN-26 in a subcutaneous tumor xenograft model.[3][11]
-
Materials:
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.[3][11]
-
Tumor Growth Monitoring: Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups. Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Treatment Administration: Administer Trk-IN-26 or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[1]
-
Efficacy Endpoints: Monitor tumor growth inhibition and body weight changes (as a measure of toxicity).[11]
-
Pharmacodynamic Analysis: At the end of the study, excise tumors and measure their weight. Tumor samples can be collected at various time points after the last dose to assess target engagement by Western blotting for p-Trk.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Benchmarking Trk-IN-22: A Comparative Analysis Against Leading Trk Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Trk-IN-22, a novel Tropomyosin receptor kinase (Trk) inhibitor, against a panel of established Trk inhibitors: Larotrectinib, Entrectinib, and the next-generation inhibitor Selitrectinib. The objective of this document is to present a clear, data-driven analysis of this compound's potential in the context of current therapeutic alternatives for Trk-driven cancers. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] In various cancers, chromosomal rearrangements can lead to the formation of Trk fusion proteins, resulting in ligand-independent, constitutive activation of the kinase.[1] This aberrant signaling drives tumor growth and survival by activating downstream pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways.[1] Consequently, Trk fusions are recognized as oncogenic drivers in a wide range of tumors, making Trk proteins attractive therapeutic targets.[1]
This compound belongs to a class of compounds characterized by a 2,4-diaminopyrimidine (B92962) scaffold. While specific public data for a compound explicitly named "this compound" is limited, research on potent pan-Trk inhibitors from this scaffold provides valuable insights into its likely performance. Notably, a compound from this class, designated "C03," has demonstrated inhibitory activity against the TRKA kinase and proliferation of the KM-12 cancer cell line.[2] This guide will utilize the publicly available data for this representative compound from the same chemical scaffold to benchmark against other known Trk inhibitors.
Comparative Efficacy of Trk Inhibitors
The anti-proliferative activity of Trk inhibitors is a key indicator of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's representative compound and other prominent Trk inhibitors against cancer cell lines known to harbor Trk fusions.
| Inhibitor | Cell Line | Trk Fusion | IC50 (nM) |
| This compound (as compound C03) | KM-12 | TPM3-NTRK1 | 304[2] |
| Larotrectinib (LOXO-101) | KM-12 | TPM3-NTRK1 | 3.5 |
| CUTO-3 | MPRIP-NTRK1 | ≤5 | |
| Entrectinib (RXDX-101) | KM-12 | TPM3-NTRK1 | 1.7 - 17[3][4] |
| CUTO-3 | MPRIP-NTRK1 | Data not publicly available | |
| Selitrectinib (LOXO-195) | KM-12 | TPM3-NTRK1 | ≤5 |
| CUTO-3 | MPRIP-NTRK1 | ≤5 |
Note on Entrectinib Data: Discrepancies in reported IC50 values for Entrectinib in the KM-12 cell line may be attributable to variations in experimental conditions and assay methodologies.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of Trk inhibitors and the methods used to evaluate them, the following diagrams illustrate the Trk signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of a Trk inhibitor by measuring the metabolic activity of cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KM-12, CUTO-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Trk inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Trk inhibitor in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Trk Analysis
This protocol is used to assess the inhibitory effect of a compound on the Trk signaling pathway by detecting the phosphorylation status of the Trk receptor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trk inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Trk, anti-total-Trk, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the Trk inhibitor for a specified period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Trk overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Trk and a loading control like ß-actin.
Conclusion
This guide provides a comparative overview of this compound, represented by a compound from the same 2,4-diaminopyrimidine scaffold, against established Trk inhibitors. The provided data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery. While the representative compound for this compound shows activity against a Trk-fusion positive cell line, the available data suggests that its potency may be lower than that of approved inhibitors like Larotrectinib and next-generation compounds such as Selitrectinib. Further investigation is warranted to fully characterize the efficacy and selectivity profile of this compound across a broader range of cancer cell lines and in preclinical models. The experimental protocols detailed herein provide a standardized framework for such future studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Trk-IN-22: A Comprehensive Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to maintaining laboratory safety and ensuring environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Trk-IN-22, a potent tyrosine kinase inhibitor. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for its disposal based on its likely chemical properties as a bioactive small molecule and general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area before proceeding with any disposal protocol.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a thorough understanding of the potential hazards associated with any chemical. In the absence of a specific SDS for this compound, it should be treated as a hazardous chemical. Key principles for managing laboratory chemical waste include minimizing waste generation, using appropriately labeled waste containers, storing chemical waste in designated satellite accumulation areas, and ensuring waste containers are securely closed.[1] Hazardous chemicals should never be disposed of down the drain.[1][2]
Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule, appropriate personal protective equipment should be worn at all times when handling the compound.[2]
| PPE Category | Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Compatible chemical-resistant gloves |
| Respiratory Protection | NIOSH-approved respirator with an appropriate particulate filter if handling the solid form and there is a risk of dust generation |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for the disposal of potent chemical compounds. Always adhere to your local and institutional regulations.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container as "this compound and associated contaminated materials."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1][2]
2. Handling Solid Waste:
-
Carefully collect all solid this compound waste, including unused compound, contaminated weighing paper, and disposable labware.
-
Place all solid waste into the designated, sealed waste container.[2]
3. Handling Liquid Waste:
-
For solutions containing this compound, collect the liquid waste in a compatible, sealed, and clearly labeled container.
-
Avoid disposing of liquid waste containing this compound down the drain.[2]
4. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Consult your EHS guidelines for appropriate decontamination procedures, which may involve rinsing with a suitable solvent that is then collected as hazardous waste.[2]
5. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[2]
6. Arranging for Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the this compound waste.
-
The EHS department will work with a licensed hazardous waste disposal vendor.[2]
Experimental Workflow for Disposal
The primary "experiment" in this context is the safe and compliant disposal of a research chemical. The methodology involves the careful collection, segregation, and containment of all waste materials that have come into contact with the compound, followed by transfer to a certified hazardous waste management facility.[2]
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, immediately alert personnel in the area. Follow the spill cleanup procedures outlined in your institution's emergency protocols and the general guidance for hazardous chemicals. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
References
Personal protective equipment for handling Trk-IN-22
Essential Safety and Handling Guide for Trk-IN-22
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this document's creation. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors and is intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals are strongly advised to obtain the specific SDS from their supplier, conduct a thorough risk assessment, and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides a procedural, step-by-step framework for the safe handling, storage, and disposal of this compound, a TRK inhibitor.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table provides general data points for a typical research-grade small molecule inhibitor. Users must consult the supplier-provided SDS for this compound specific values.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not publicly available |
| Molecular Formula | Consult Supplier SDS |
| Molecular Weight | Consult Supplier SDS |
| Appearance | Solid |
| Solubility | Consult Supplier SDS or Technical Data Sheet |
| Storage Temperature | -20°C (Recommended for long-term storage) |
| Purity | >98% (Typical for research-grade compounds) |
| Hazard Statements | Consult Supplier SDS |
| Precautionary Statements | Consult Supplier SDS |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure when handling potent small molecule inhibitors like this compound.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: - Nitrile gloves (double-gloving recommended)- Disposable lab coat- Safety glasses with side shields or safety gogglesSecondary (in addition to primary for increased protection): - Face shield- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR)) |
| Handling Solutions (Preparing, Dispensing) | Primary: - Nitrile gloves- Disposable lab coat- Safety glasses with side shields or safety gogglesSecondary (in addition to primary for increased protection): - Face shield (especially when handling larger volumes or volatile solvents) |
| General Laboratory Work | Minimum: - Lab coat- Safety glasses- Appropriate gloves |
Operational Plan: Handling and Storage
Engineering Controls
-
Ventilation: All handling of solid this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1][2]
-
Designated Area: Establish a designated and clearly marked area within the laboratory specifically for handling potent compounds like this compound.[1]
Procedural Guidance for Handling
-
Weighing:
-
Solubilization:
-
Aliquoting and Dilutions:
Storage
-
Store the solid compound and stock solutions in clearly labeled, tightly sealed containers.[1]
-
Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C or -80°C to ensure stability.[1][2]
-
Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[2]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, weighing boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1][2] Do not mix with other waste streams unless compatibility has been confirmed.[1] Do not dispose of any liquid waste down the drain.[2][3]
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.[1]
-
Waste Pickup: Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the chemical name and concentration.[2]
Visualizations
Trk Signaling Pathway
Caption: Inhibition of the Trk signaling pathway by this compound.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
